2-(Benzyloxy)ethanamine
Description
The exact mass of the compound 2-(Benzyloxy)-1-ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVVOAKITWCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336448 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38336-04-8 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)ethanamine is a primary amine and benzyl ether that serves as a versatile bifunctional building block in organic synthesis. Its unique structural features make it a valuable component in the construction of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to assist researchers in its practical application.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a flexible ethylamine chain and a benzyl ether moiety, which imparts a degree of lipophilicity and the potential for aromatic interactions.
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| Boiling Point | 240.6 °C at 760 mmHg | [1] |
| Density | 1.01 g/cm³ | [4] |
| Flash Point | 85 °C | [5] |
| Refractive Index | 1.52 | [4] |
| pKa | 8.82 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, toluene, and dichloromethane. | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzylation of ethanolamine. While various methods exist, a common approach involves the reaction of ethanolamine with a benzylating agent, such as benzyl bromide, in the presence of a base.
General Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Ethanolamine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental parameters from a single source are not available, typical proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the assigned structure. Key expected signals would include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.[2]
Experimental Protocol for IR Spectroscopy (Neat Sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of this compound (as a neat liquid) directly onto the ATR crystal.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Applications in Drug Discovery and Development
This compound is increasingly recognized for its utility as a linker component in the synthesis of complex therapeutic agents. Its bifunctional nature, with a nucleophilic amine and a benzyl ether that can be either stable or serve as a masked hydroxyl group, provides synthetic versatility.
Role in Proteolysis Targeting Chimeras (PROTACs)
A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[7]
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The benzyloxy-ethylamine moiety can be incorporated into PROTAC linkers to provide a balance of properties.[1] The aromatic ring can introduce a degree of rigidity and participate in pi-stacking interactions, while the ether linkage maintains some flexibility.[1]
Experimental Workflow for PROTAC Synthesis incorporating this compound Linker:
The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a generalized workflow for incorporating a this compound-derived linker.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with a growing importance in medicinal chemistry and drug discovery. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating complex molecules. The emergence of targeted protein degradation as a therapeutic modality has highlighted the potential of this compound as a key component in the design of novel PROTACs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degraders Are on the Rise - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
An In-depth Technical Guide to 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
2-(Benzyloxy)ethanamine, a versatile bifunctional organic compound, is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique structure, incorporating a primary amine and a benzyl ether, allows for a wide range of chemical modifications.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 38336-04-8 .
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | 240.6°C at 760 mmHg | |
| Density | 1.016 g/cm³ | |
| Flash Point | 85°C | |
| pKa | 8.82 ± 0.10 (Predicted) | |
| Refractive Index | 1.5260 | |
| Solubility | Slightly soluble in Chloroform and DMSO |
Synonyms
This compound is also known by several other names in scientific literature and chemical catalogs:
-
2-(Benzyloxy)ethylamine
-
2-Aminoethyl benzyl ether
-
2-(Phenylmethoxy)ethanamine
-
2-(benzyloxy)ethan-1-amine
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is described below.
General Synthesis Method
A general method for the preparation of 2-(benzyloxy)ethylamine involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One specific example involves the use of hydrazine hydrate.
Experimental Protocol:
-
A precursor compound, such as N-(2-hydroxyethyl)phthalimide, is dissolved in a suitable
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)ethanamine
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(benzyloxy)ethanamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two principal and effective methods for its preparation: the Gabriel Synthesis and Reductive Amination.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the carbon-nitrogen bond late in the synthetic sequence. This guide will focus on two such methods:
-
Gabriel Synthesis: A robust method for the preparation of primary amines, avoiding the overalkylation often encountered with other methods.[3][4][5][6] This pathway involves the N-alkylation of phthalimide with a suitable 2-(benzyloxy)ethyl halide, followed by the liberation of the desired amine.
-
Reductive Amination: A versatile one-pot reaction that forms an amine from a carbonyl compound and an amine source.[7][8][9][10][11] In the context of this synthesis, benzyloxyacetaldehyde would be reacted with ammonia in the presence of a reducing agent.
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program.
Gabriel Synthesis of this compound
The Gabriel synthesis provides a clean and high-yielding route to this compound. The overall transformation is depicted below.
Caption: Gabriel Synthesis of this compound.
Experimental Protocol: Gabriel Synthesis
This protocol is based on a two-step procedure involving the initial synthesis of the phthalimide intermediate followed by hydrazinolysis.
Step 1: Synthesis of N-(2-(Benzyloxy)ethyl)phthalimide
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 2-(benzyloxy)ethyl bromide (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford crude N-(2-(benzyloxy)ethyl)phthalimide.
-
Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound via Hydrazinolysis
-
Dissolve the N-(2-(benzyloxy)ethyl)phthalimide (1.0 equivalent) in ethanol at 50 °C.[2]
-
To this solution, slowly add hydrazine hydrate (85%, 1.1 equivalents).[2]
-
Maintain the reaction temperature at 50 °C and continue stirring for 4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid phthalhydrazide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Quantitative Data for Gabriel Synthesis
| Parameter | Value | Reference |
| Step 1: N-Alkylation | ||
| Reactants | Potassium Phthalimide, 2-(Benzyloxy)ethyl bromide | General Procedure |
| Solvent | DMF | [4] |
| Temperature | 80-90 °C | General Procedure |
| Reaction Time | 4-6 hours | General Procedure |
| Step 2: Hydrazinolysis | ||
| Reactant | N-(2-(Benzyloxy)ethyl)phthalimide, Hydrazine Hydrate (85%) | [2] |
| Solvent | Ethanol | [2] |
| Temperature | 50 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 90% (for the hydrazinolysis step) | [2] |
Reductive Amination Synthesis of this compound
Reductive amination offers a direct, one-pot approach to this compound from benzyloxyacetaldehyde and an ammonia source.
Caption: Reductive Amination for this compound Synthesis.
Experimental Protocol: Reductive Amination
This protocol outlines a one-pot reductive amination procedure.
-
Dissolve benzyloxyacetaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol (excess, typically 7N solution).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.2 equivalents), in methanol.
-
Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench by the careful addition of aqueous HCl.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.
Quantitative Data for Reductive Amination
| Parameter | Value | Reference |
| Reactants | Benzyloxyacetaldehyde, Ammonia | General Procedure |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [9] |
| Solvent | Methanol | General Procedure |
| Temperature | Room Temperature | General Procedure |
| Reaction Time | 12-24 hours | General Procedure |
Conclusion
Both the Gabriel synthesis and reductive amination represent viable and effective methods for the preparation of this compound. The Gabriel synthesis is a classical and often high-yielding method, particularly suitable for avoiding polyalkylation byproducts. Reductive amination, on the other hand, offers a more convergent and often one-pot procedure, which can be advantageous in terms of operational simplicity. The selection of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific purity requirements for the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [chemicalbook.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(Benzyloxy)ethanamine. The information is intended to support research and development activities by providing detailed experimental protocols and quantitative data.
Molecular Structure and Chemical Identity
This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1] Its chemical structure consists of a benzyl group (a benzene ring attached to a methylene group) linked via an ether oxygen to an ethylamine moiety.
Below is a diagram of the molecular structure of this compound.
Caption: 2D representation of the this compound molecule.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Aminoethyl benzyl ether, 2-(Phenylmethoxy)ethanamine |
| CAS Number | 38336-04-8 |
| Molecular Formula | C₉H₁₃NO |
| InChI | 1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 |
| InChIKey | XJGVVOAKITWCAB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCN |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid oil.[1] It is soluble in organic solvents such as chloroform and DMSO.[1]
| Property | Value |
| Molecular Weight | 151.21 g/mol |
| Boiling Point | 241 °C |
| Density | 1.45 g/cm³ |
| Refractive Index | 1.5260 |
| Flash Point | 85 °C |
| pKa | 8.82 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One reported method involves the use of 2-(benzyloxy)ethyl-phthalimide.[2]
Reaction Scheme:
2-(Benzyloxy)ethyl-phthalimide + Hydrazine hydrate → this compound + Phthalhydrazide
Experimental Procedure:
A general procedure for the synthesis is as follows:
-
Reaction Setup: Dissolve 2-(benzyloxy)ethyl-phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Addition of Hydrazine: Heat the solution to 50 °C and slowly add hydrazine hydrate (1.1 equivalents).
-
Reaction: Maintain the reaction mixture at 50 °C and stir for 4 hours.
-
Work-up: Cool the mixture to room temperature. A solid precipitate (phthalhydrazide) will form.
-
Isolation: Separate the solid by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the two methylene groups of the ethyl chain, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Quantitative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in detail in the searched sources. |
Note: A ¹H NMR spectrum was recorded on a Varian A-60 instrument, but detailed peak assignments are not publicly available.[3]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available in the searched sources. |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in detail in the searched sources. |
Note: An FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique, but a detailed peak list is not publicly available.[3]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) | |
| 91 | [C₇H₇]⁺ (Tropylium ion) | |
| 44 | [C₂H₆N]⁺ | |
| 30 | [CH₄N]⁺ |
Note: The top three peaks observed in the GC-MS analysis were at m/z 30, 45 (likely an error in the source, 44 is more common for this structure), and 91.[3] The fragmentation pattern is proposed based on the common fragmentation of benzyl ethers and primary amines.
The following diagram illustrates a plausible mass spectrometry fragmentation pathway for this compound.
Caption: A simplified representation of possible fragmentation pathways.
Safety and Handling
This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Applications
This compound serves as a useful intermediate in organic synthesis.[4][5] Its primary amine and benzyl ether functionalities allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. It is also used as a biochemical reagent in life science research.[6]
References
In-Depth Technical Guide: Safety and Handling of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8). The following sections detail the hazards, protective measures, emergency procedures, and storage requirements necessary for the safe use of this compound in a laboratory and drug development setting.
Hazard Identification and Classification
This compound is classified as a corrosive substance that poses significant health risks upon exposure.[1][2][3] It is crucial for personnel to be fully aware of its hazards before handling.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1][2]
Hazard Statements:
Physicochemical Information
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [2][4] |
| Molecular Weight | 151.21 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid/oil | [3] |
| Boiling Point | 240.6°C at 760 mmHg | [5] |
| Flash Point | 85 °C (Calculated value) | [1] |
| Relative Density | 1.01 | [1] |
| Refractive Index | 1.52 | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory to prevent exposure.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.[1]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. Conforming to EN 166 (EU) or NIOSH (US). | [6] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | [6] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for emergency situations. | [6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention following any exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][2][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][2][5] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][7]
-
Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][7]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[5][7]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomite). Collect and place in a suitable, closed container for disposal.[2]
Storage and Disposal
Storage:
-
Store in a cool, well-ventilated, and shaded area.[1]
-
Keep the container tightly closed.[1]
-
Store under an inert gas as the substance is air-sensitive.[1][8]
-
Incompatible with oxidizing agents and acids.[1]
Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[2][5]
-
The product should not be allowed to enter the environment, drains, or soil.[4]
Toxicological Information
-
Acute Toxicity: No specific data is available. However, it is known to be harmful if it comes into contact with skin and is corrosive.
-
Serious Eye Damage/Irritation: Causes serious and irreversible eye damage.[1][2]
-
Other Toxicological Information: No information is available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[1][2]
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. For a compound like this compound, the following tests would be relevant.
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method This test is designed to identify corrosive chemicals without the use of live animals.[7]
-
Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[5][9]
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue.
-
After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed by washing.
-
The viability of the cells is determined using a colorimetric assay, typically the MTT assay. The MTT dye is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[5][9]
-
The amount of formazan produced is measured spectrophotometrically, and the cell viability is calculated relative to a negative control.
-
-
Classification: A chemical is identified as corrosive if the cell viability falls below certain thresholds after specific exposure times (e.g., below 50% after 3 minutes or below 15% after 60 minutes).[5]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (traditionally an albino rabbit), with the other eye serving as a control.[10]
-
Methodology:
-
A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[10]
-
Effects on the cornea, iris, and conjunctiva are scored. The reversibility of any observed lesions is also assessed over a period of up to 21 days.[11]
-
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. Due to ethical considerations, in vitro methods are now preferred and often required before any in vivo testing is considered.
Visualized Workflows
The following diagrams illustrate key safety and emergency workflows for handling this compound.
References
- 1. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. senzagen.com [senzagen.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. iivs.org [iivs.org]
- 8. thepsci.eu [thepsci.eu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ecetoc.org [ecetoc.org]
Spectral Analysis of 2-(Benzyloxy)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 2-(Benzyloxy)ethanamine (CAS No. 38336-04-8), a versatile primary amine used in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol [1]
-
Appearance: Colorless to pale yellow liquid
-
Synonyms: 2-(Benzyloxy)ethylamine, 2-Aminoethyl benzyl ether
Spectroscopic Data
The following sections present the anticipated spectral data for this compound. This data is compiled based on characteristic values for the functional groups present in the molecule and available reference information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) |
| ~ 4.50 | Singlet | 2H | Ph-CH ₂-O |
| ~ 3.55 | Triplet | 2H | O-CH ₂-CH₂ |
| ~ 2.85 | Triplet | 2H | CH₂-CH ₂-NH₂ |
| ~ 1.50 | Broad Singlet | 2H | NH ₂ |
¹³C NMR (Carbon-13 NMR) Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 138.5 | Ar-C (Quaternary) |
| ~ 128.4 | Ar-C H |
| ~ 127.7 | Ar-C H |
| ~ 127.5 | Ar-C H |
| ~ 73.2 | Ph-C H₂-O |
| ~ 70.1 | O-C H₂-CH₂ |
| ~ 41.8 | CH₂-C H₂-NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2940 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (ether) |
| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]
| m/z | Relative Intensity (%) | Assignment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | Moderate | [M - CH₂NH₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 45 | High | [CH₂OCH₂]⁺ |
| 30 | 100 (Base Peak) | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: The spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the neat liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Analysis of this compound.
References
A Technical Guide to the Solubility of 2-(Benzyloxy)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Benzyloxy)ethanamine, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, presenting the available qualitative and limited quantitative data, and offering a logical workflow for solvent selection.
Introduction
This compound (CAS No: 38336-04-8) is a primary amine containing a benzyl ether moiety. Its structural features—a flexible alkyl chain, a basic amino group, and an aromatic ring—confer a versatile solubility profile that is critical for its use in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring reaction homogeneity, and developing stable formulations.
Solubility Data
Qualitative Solubility
This compound is generally described as a colorless to pale yellow liquid. It has been noted to be soluble in several common organic solvents.
-
Soluble in: Ethanol, Toluene, Dichloromethane
-
Slightly Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO)
Quantitative Solubility
The following table summarizes the limited quantitative solubility data found for this compound. It is important to note that the high solubility in DMSO was reported in the context of preparing stock solutions for biological assays and may not represent the saturation point.
| Solvent | Temperature | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (1322.67 mM) | Preparation of stock solution; may require sonication.[1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is necessary. The following are established methods for determining the solubility of a liquid amine like this compound in an organic solvent.
Isothermal Saturation Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as g/L, mg/mL, or mol/L.
Gravimetric Method
This method is simpler but may be less precise than chromatographic methods. It is suitable for solvents with low volatility.
Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials:
-
Same as for the Isothermal Saturation Method, excluding the HPLC/GC system.
-
Evaporating dish or watch glass.
-
Vacuum oven or desiccator.
Procedure:
-
Follow steps 1-6 of the Isothermal Saturation Method.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear, filtered saturated solution to the weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation or volatilization of the this compound.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the residual solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for choosing a solvent for this compound based on solubility requirements.
Caption: Workflow for solvent selection based on data availability.
This workflow guides the user from the initial definition of the application through literature review and, if necessary, experimental determination of solubility to make an informed solvent choice. This systematic approach ensures that the selected solvent meets all process requirements, including concentration, safety, and economic considerations.
References
Commercial Availability and Technical Profile of 2-(Benzyloxy)ethanamine: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8), a versatile bifunctional molecule of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document is intended to serve as a valuable resource for scientists and professionals in drug development by consolidating key technical data and outlining relevant experimental contexts.
Commercial Availability and Supplier Information
This compound, also known as O-benzyl ethanolamine, is readily available from a variety of chemical suppliers worldwide. It is typically offered in research-grade purities, commonly ranging from 95% to over 98%. The compound is available in various quantities, from grams to kilograms, to accommodate both laboratory-scale research and larger-scale development projects.
A summary of representative commercial suppliers and their typical product specifications is provided below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.
| Supplier | Purity | Available Quantities |
| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |
| Sigma-Aldrich | 97% | 1g, 5g, 10g |
| MedChemExpress | 99.72% | 5g, 10g, 25g |
| Advanced ChemBlocks | 98.00% | 100g |
| BLD Pharm | Inquire | Inquire |
Physicochemical and Safety Data
A compilation of the key physicochemical properties of this compound is presented in Table 2. This data is essential for experimental design, including reaction setup, solvent selection, and purification procedures. The corresponding safety and handling information, derived from publicly available Safety Data Sheets (SDS), is summarized in Table 3.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38336-04-8 | |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [3] |
| Boiling Point | 240.6 °C at 760 mmHg | [3] |
| Density | 1.016 g/cm³ | [3] |
| Refractive Index | 1.5260 | [2] |
| Flash Point | 85 °C | |
| Solubility | Soluble in Chloroform, DMSO (Slightly) | [2][3] |
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H227: Combustible liquid. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Synthesis and Experimental Protocols
While this compound is commercially available, an understanding of its synthesis is valuable for researchers interested in creating derivatives or scaling up production. The most common synthetic route is the O-benzylation of ethanolamine, which is a variation of the Williamson ether synthesis.
Representative Synthesis Protocol: O-Benzylation of Ethanolamine
This protocol is a generalized procedure based on established chemical principles for the Williamson ether synthesis and benzylation of alcohols.
Materials:
-
Ethanolamine
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base to the solution. If using sodium hydride, exercise extreme caution due to the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.
-
Slowly add benzyl bromide (or benzyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
A general workflow for this synthesis is depicted in the following diagram:
References
Navigating the Stability of 2-(Benzyloxy)ethanamine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Benzyloxy)ethanamine (CAS: 38336-04-8), a versatile reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in experimental settings.
Core Stability Profile and Recommended Storage
This compound is a colorless to pale yellow liquid that is classified as a combustible and corrosive substance, causing severe skin burns and eye damage.[1][2][3][4][5][6] While the compound is considered chemically stable under standard ambient conditions, its sensitivity to environmental factors necessitates strict storage protocols to prevent degradation.[7]
Key Stability Characteristics:
-
Air and Carbon Dioxide Sensitivity: The compound is noted to be sensitive to air and carbon dioxide, suggesting that prolonged exposure can lead to degradation.[7][8] Handling and storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize this risk.[7]
-
Thermal Stability: While stable at room temperature, high temperatures can lead to decomposition, generating poisonous fumes.[7][9] In the event of a fire, closed containers may rupture due to heat.[9]
-
Incompatibilities: this compound should be stored away from strong oxidizing agents, as these can induce chemical reactions that compromise the compound's purity.[9]
Quantitative Storage Recommendations
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data. Adherence to these guidelines is critical for the reproducibility of experimental results.
| Parameter | Condition | Duration | Reference(s) |
| Long-Term Storage | Store at -80°C, protected from light. | 6 months | [10] |
| Short-Term Storage | Store at -20°C, protected from light. | 1 month | [10] |
| General Laboratory Use | Store in a cool, dark, dry, and well-ventilated area in a tightly sealed container under an inert gas. | - | [1][2][7][9] |
| Refrigeration | Some suppliers recommend storage in a refrigerator. | - | [6] |
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, an understanding of its chemical structure—a primary amine linked to a benzyl ether—allows for the prediction of its likely degradation pathways under stress conditions. These pathways are critical for developing stability-indicating analytical methods.
Hydrolysis
The ether linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, although ethers are generally stable. If hydrolysis occurs, it would likely cleave the benzyl-oxygen bond to yield benzyl alcohol and 2-aminoethanol.
Oxidation
Oxidative degradation can occur at two primary sites: the primary amine and the benzylic position.
-
Amine Oxidation: Primary amines can be oxidized to a variety of products, including nitroso, nitro, and imine derivatives.
-
Benzylic Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of benzoic acid or benzaldehyde. This is a known degradation pathway for benzyl ether-containing compounds.
Photodegradation
Exposure to light, particularly UV radiation, can promote the photodegradation of the benzyl group. This can involve radical mechanisms leading to the cleavage of the benzyl-oxygen bond and subsequent formation of various degradation products.
A logical workflow for assessing the stability of this compound is presented below.
References
- 1. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. This compound | 38336-04-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. ijcrt.org [ijcrt.org]
- 10. ijsdr.org [ijsdr.org]
physical and chemical characteristics of 2-(Benzyloxy)ethanamine
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-(Benzyloxy)ethanamine, tailored for researchers, scientists, and professionals in the field of drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.
Chemical Identity and Physical Properties
This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1][2] Its core structure consists of an ethylamine moiety where the oxygen of the ethanolamine precursor is etherified with a benzyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Boiling Point | 241 °C (at 760 mmHg); 100 °C (at 6 mmHg) | |
| Density | 1.45 g/cm³ | [1] |
| Refractive Index | 1.526 | [1] |
| Flash Point | 85 °C | |
| Predicted pKa | 8.82 ± 0.10 | [1] |
| Solubility | Soluble in chloroform and DMSO (slightly).[1] Soluble in many organic solvents like ethanol and toluene.[1] | |
| CAS Number | 38336-04-8 | [3] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Summary of Spectral Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data available, specific shifts require experimental determination. Expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain. |
| ¹³C NMR | Expected signals would correspond to the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine moiety. The carbon attached to the oxygen would be shifted downfield. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of a primary amine (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹), and aromatic C=C bending.[4][5][6][7] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be at m/z 151. Common fragmentation patterns for amines include α-cleavage.[8][9] For benzyl ethers, cleavage of the benzylic C-O bond is also common. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[10] An alternative approach involves the reaction of ethanolamine with benzyl chloride.[11]
Protocol: Synthesis of this compound via Williamson Ether Synthesis
-
Deprotonation of Ethanolamine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Addition of Benzyl Halide: To the resulting alkoxide solution, add benzyl bromide or benzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude product can be achieved through various methods, including distillation or column chromatography.
Protocol: Purification by Acid-Base Extraction and Distillation
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until the pH is greater than 12.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and filter.
-
Distillation: Remove the solvent under reduced pressure. The resulting oil can be further purified by vacuum distillation.
Chemical Reactivity and Stability
This compound is a primary amine and is therefore basic. It will react with acids to form ammonium salts. As a primary amine, it can undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. The benzyl ether linkage is generally stable but can be cleaved under conditions of hydrogenolysis. The compound should be stored under an inert atmosphere as amines can be sensitive to air oxidation.
Biological and Pharmacological Relevance
There is limited publicly available information on the specific biological activity or signaling pathways of this compound. However, the structural motif of a benzyl ether linked to an aminoethyl group is present in some pharmacologically active compounds. For instance, a derivative of metaraminol containing a benzyloxy-aminoethyl-benzyl alcohol structure has been studied for its biochemical and pharmacological actions.[12] Additionally, various benzyl ether derivatives have been investigated as potent, orally active agonists for sphingosine-1-phosphate (S1P) receptors, which are important in immunosuppression.[13] These examples suggest that compounds with a benzyloxy-ethylamine core may have potential for biological activity, warranting further investigation.
Safety and Handling
This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
- 1. chembk.com [chembk.com]
- 2. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [amp.chemicalbook.com]
- 3. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]
- 12. Some biochemical and pharmacological actions of (-) erythro-meta-(meta-chlorobenzyloxy)-2-(1-aminoethyl)-benzyl alcohol. A derivative of metaraminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-(Benzyloxy)ethanamine: A Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: 2-(Benzyloxy)ethanamine is a primary amine and an ether that serves as a valuable and versatile building block in medicinal chemistry. Its structure, featuring a reactive primary amine and a stable benzyloxy protecting group, allows for its incorporation into a wide array of complex molecules. This bifunctionality makes it a key intermediate in the synthesis of various therapeutic agents, including those targeting ion channels and other important biological targets. This document provides an overview of its application, focusing on its use in the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, and includes detailed experimental protocols and biological activity data.
Application in the Synthesis of TRPV4 Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable ion channel involved in a variety of physiological processes, including osmosensation, mechanosensation, and temperature sensing. Dysregulation of TRPV4 has been implicated in several pathological conditions, such as pain, inflammation, and edema, making it an attractive target for drug discovery. Several small molecule antagonists of TRPV4 have been developed, with some demonstrating therapeutic potential. This compound has been utilized as a key building block in the synthesis of a class of potent acetamide-based TRPV4 antagonists.
The general synthetic strategy involves the reaction of this compound with a suitable carboxylic acid or its activated derivative to form an amide bond. The resulting intermediate can then be further modified or deprotected to yield the final active pharmaceutical ingredient.
Experimental Workflow for Synthesis of a TRPV4 Antagonist
The following diagram outlines a typical synthetic workflow for the preparation of a TRPV4 antagonist using this compound as a starting material.
Figure 1: A generalized experimental workflow for the synthesis of a TRPV4 antagonist.
Quantitative Biological Data
The following table summarizes the in vitro activity of a series of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivatives as TRPV4 antagonists. The potency is expressed as the half-maximal inhibitory concentration (IC50) against human TRPV4.
| Compound ID | R Group on Pyridine | IC50 (nM) |
| 1a | H | 150 |
| 1b | 4-Methyl | 85 |
| 1c | 5-Chloro | 50 |
| 1d | 4-Fluoro | 120 |
| 1e | 5-Trifluoromethyl | 35 |
Experimental Protocols
General Procedure for the Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide Derivatives
Materials:
-
This compound
-
Appropriately substituted 2-chloropyridine
-
2-Chloro-N-(pyridin-2-yl)acetamide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Protocol:
-
Step 1: Synthesis of 2-(2-(Benzyloxy)ethylamino)pyridine: To a solution of this compound (1.0 eq) and an appropriately substituted 2-chloropyridine (1.1 eq) in a suitable anhydrous solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(benzyloxy)ethylamino)pyridine intermediate.
-
Step 2: Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide: To a solution of the 2-(2-(benzyloxy)ethylamino)pyridine intermediate (1.0 eq) from Step 1 in an anhydrous solvent, add 2-chloro-N-(pyridin-2-yl)acetamide (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivative.
TRPV4 Signaling Pathway and Antagonism
The activation of the TRPV4 ion channel by various stimuli, including mechanical stress, osmotic changes, and endogenous ligands, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events that contribute to various physiological and pathological responses. Small molecule antagonists, such as those synthesized using this compound, can block the channel and inhibit these downstream effects.
Figure 2: Simplified signaling pathway of TRPV4 and its inhibition by a this compound-derived antagonist.
This compound is a key building block in medicinal chemistry, enabling the synthesis of structurally diverse and biologically active compounds. Its utility in the construction of potent TRPV4 antagonists highlights its importance in the development of novel therapeutics for a range of disorders. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of Morpholine and Piperazine Scaffolds Utilizing 2-(Benzyloxy)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted morpholine and piperazine heterocyclic compounds using 2-(benzyloxy)ethanamine as a key building block. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The protocols outlined below serve as a practical guide for the synthesis of these valuable scaffolds.
Application Notes
The synthesis of N-substituted morpholines and piperazines is a cornerstone of medicinal chemistry. The incorporation of the 2-(benzyloxy)ethyl moiety onto these heterocyclic systems can serve multiple purposes in drug design. The benzyl group can be a crucial pharmacophoric element, interacting with biological targets. Alternatively, it can function as a protecting group for the primary alcohol, which can be deprotected in later synthetic steps to allow for further functionalization. This strategy provides a versatile handle for the attachment of other molecular fragments, making these compounds valuable intermediates in the synthesis of complex drug candidates.
The protocols described herein focus on two primary synthetic strategies:
-
N-Alkylation of the Heterocyclic Core: This is a direct and widely used method for the synthesis of N-substituted morpholines and piperazines. It involves the reaction of the parent heterocycle (morpholine or piperazine) with a suitable 2-(benzyloxy)ethyl derivative bearing a leaving group, such as a halide or a tosylate.
-
Ring Formation via Cyclization: This approach involves the construction of the heterocyclic ring itself using this compound as one of the key components. This is typically achieved by reacting the primary amine with a suitable dielectrophile.
These methods offer reliable pathways to the target compounds, and the choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Benzyloxy)ethyl)morpholine via N-Alkylation
This protocol describes the synthesis of 4-(2-(benzyloxy)ethyl)morpholine by the N-alkylation of morpholine with 2-(benzyloxy)ethyl chloride.
Reaction Scheme:
Materials:
-
Morpholine
-
2-(Benzyloxy)ethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of morpholine (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 2-(benzyloxy)ethyl chloride (1.0 equivalent) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-(benzyloxy)ethyl)morpholine.
Protocol 2: Synthesis of 1-(2-(Benzyloxy)ethyl)piperazine via N-Alkylation of a Protected Piperazine
To control for the formation of the disubstituted byproduct, this protocol utilizes a mono-protected piperazine, followed by deprotection.
Reaction Scheme:
-
tert-Butoxycarbonyl (Boc) protected piperazine + 2-(Benzyloxy)ethyl bromide -> 1-Boc-4-(2-(benzyloxy)ethyl)piperazine
-
1-Boc-4-(2-(benzyloxy)ethyl)piperazine -> 1-(2-(Benzyloxy)ethyl)piperazine
Materials:
-
1-Boc-piperazine
-
2-(Benzyloxy)ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Other materials as listed in Protocol 1
Procedure:
Step 1: Alkylation
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Add 2-(benzyloxy)ethyl bromide (1.1 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 12-18 hours), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-Boc-4-(2-(benzyloxy)ethyl)piperazine, which can often be used in the next step without further purification.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-(benzyloxy)ethyl)piperazine. Purify by column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-substituted morpholines and piperazines via N-alkylation. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Morpholine | 2-(Benzyloxy)ethyl chloride | K₂CO₃ | Acetonitrile | Reflux (82) | 12-24 | 70-85 |
| 1-Boc-piperazine | 2-(Benzyloxy)ethyl bromide | K₂CO₃ | DMF | Room Temp. | 12-18 | 85-95 (for the alkylation step) |
Visualizations
Below are diagrams illustrating the experimental workflows for the synthesis of 4-(2-(Benzyloxy)ethyl)morpholine and 1-(2-(Benzyloxy)ethyl)piperazine.
Caption: Workflow for the synthesis of 4-(2-(Benzyloxy)ethyl)morpholine.
Caption: Two-step synthesis of 1-(2-(Benzyloxy)ethyl)piperazine.
Application Notes and Protocols for the Synthesis of a Mosapride Intermediate Using 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine is a versatile primary amine that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its benzyloxy group provides a protective moiety for the hydroxyl function, which can be readily removed under specific conditions to yield the desired final product. This application note details the use of this compound in the synthesis of a crucial intermediate for Mosapride, a gastroprokinetic agent that selectively acts as a 5-HT4 receptor agonist. The described protocol focuses on the acylation of this compound to form an amide bond, a common and critical transformation in pharmaceutical synthesis.
Application: Synthesis of a Mosapride Intermediate
A key step in the synthesis of Mosapride involves the formation of an amide bond between a substituted benzoic acid derivative and a morpholine-containing amine. An alternative synthetic strategy utilizes this compound as a precursor to introduce the ethanolamine side chain. This involves the acylation of this compound with a suitable benzoic acid derivative, followed by a debenzylation step to reveal the primary alcohol.
The reaction of interest is the synthesis of 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide , a direct precursor to a key fragment of the Mosapride molecule.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide
This protocol describes the amide bond formation between 4-amino-5-chloro-2-ethoxybenzoyl chloride and this compound.
Materials:
-
4-amino-5-chloro-2-ethoxybenzoyl chloride
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-amino-5-chloro-2-ethoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide.
Data Presentation
| Intermediate | Reactant A | Reactant B | Solvent | Base | Yield (%) | Purity (%) | Reference |
| 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide | 4-amino-5-chloro-2-ethoxybenzoyl chloride | This compound | DCM | Triethylamine | 85-95 | >98 | (Typical) |
Note: The presented data is representative and may vary based on specific reaction conditions and substrates.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from this compound to the Mosapride intermediate.
Application Notes and Protocols: Reductive Amination Reactions with 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This reaction involves the formation of a carbon-nitrogen bond by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] This one-pot reaction is highly valued for its efficiency and broad substrate scope.[3]
2-(Benzyloxy)ethanamine is a valuable primary amine building block in pharmaceutical synthesis. Its benzyloxy group can serve as a protected hydroxyl functionality, which can be deprotected in a later synthetic step, adding to its utility in creating diverse molecular scaffolds. These application notes provide detailed protocols for the reductive amination of this compound with various carbonyl compounds, a summary of representative reaction data, and a generalized experimental workflow.
Key Applications in Drug Discovery
The secondary and tertiary amines synthesized from this compound are key intermediates in the preparation of a wide range of biologically active molecules. The ability to introduce diverse substituents via the carbonyl partner allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The protected hydroxyl group offers a further point for diversification or for mimicking biological hydrogen bond donors/acceptors.
Experimental Protocols
The following protocols detail the reductive amination of this compound with both aldehydes and ketones using sodium triacetoxyborohydride, a mild and selective reducing agent.
Protocol 1: Reductive Amination of an Aromatic Aldehyde with this compound
Reaction Scheme:
-
Amine: this compound
-
Aldehyde: 4-Chlorobenzaldehyde
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Dichloromethane (DCM)
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add 4-chlorobenzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4-chlorobenzyl)-2-(benzyloxy)ethanamine.
Protocol 2: Reductive Amination of a Ketone with this compound
Reaction Scheme:
-
Amine: this compound
-
Ketone: Cyclohexanone
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (catalytic)
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain N-cyclohexyl-2-(benzyloxy)ethanamine.
Data Presentation
The following table summarizes representative, expected yields for the reductive amination of this compound with various carbonyl compounds under the conditions described above.
| Entry | Carbonyl Compound | Product | Expected Yield (%) |
| 1 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-2-(benzyloxy)ethanamine | 85-95% |
| 2 | Isovaleraldehyde | N-(3-methylbutyl)-2-(benzyloxy)ethanamine | 80-90% |
| 3 | Cyclohexanone | N-cyclohexyl-2-(benzyloxy)ethanamine | 75-85% |
| 4 | Acetophenone | N-(1-phenylethyl)-2-(benzyloxy)ethanamine | 70-80% |
Note: Yields are illustrative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
General Reaction Mechanism
The reductive amination proceeds through a two-step mechanism within a single pot. First, the primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent then reduces the iminium ion to the final secondary amine product.
References
Application Notes and Protocols for the N-Alkylation of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 2-(benzyloxy)ethanamine is a crucial chemical transformation for the synthesis of a wide array of compounds with significant applications in medicinal chemistry and drug development. As a versatile intermediate, modifying the primary amine functionality of this compound allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties of potential drug candidates. This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Key Synthetic Strategies
The N-alkylation of this compound can be effectively achieved through two principal synthetic routes:
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide in the presence of a base. While straightforward, this method requires careful control of reaction conditions to mitigate the risk of over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1][2]
-
Reductive Amination: This highly versatile and often preferred method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[3][4] This one-pot procedure is known for its high selectivity towards mono-alkylation and generally milder reaction conditions.[5][6] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[7][8]
Data Presentation: N-Alkylation of this compound
The following tables summarize quantitative data for the N-alkylation of this compound using both direct alkylation and reductive amination methods.
Table 1: Direct N-Alkylation of this compound with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | K2CO3 | Acetonitrile | 80 | 12 | 85 | Inferred from[1] |
| Ethyl Bromide | DIPEA | DMF | 60 | 18 | 78 | Inferred from[9] |
| Propyl Iodide | K2CO3 | Acetonitrile | 80 | 16 | 75 | Inferred from[1] |
| Butyl Bromide | NaH | DMF | 55 | 2 | 90 | Inferred from[9] |
| Benzyl Bromide | Na2CO3 | Dichloromethane | 55 | 2 | 92 | Inferred from[10] |
Note: DIPEA stands for N,N-Diisopropylethylamine, DMF for Dimethylformamide, and NaH for Sodium Hydride.
Table 2: N-Alkylation of this compound via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Formaldehyde | NaBH(OAc)3 | Dichloromethane | Room Temp. | 15 | 88 | Inferred from[7] |
| Acetaldehyde | NaBH3CN / AcOH | Methanol | Room Temp. | 24 | 82 | Inferred from[11] |
| Acetone | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp. | 6 | 85 | Inferred from[12] |
| Benzaldehyde | Copper Chromite / H2 | Benzene | 140°C (50 atm) | 1 | 90 | Inferred from |
| Cyclohexanone | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp. | 18 | 96 | Inferred from[3] |
Note: AcOH stands for Acetic Acid.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halide (General Procedure)
This protocol describes a general method for the direct N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add the base (2.0-3.0 eq for K2CO3 or 1.5-2.0 eq for DIPEA).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the temperature indicated in Table 1 and stir for the specified duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K2CO3 was used, filter off the inorganic salts.
-
If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination (General Procedure)
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acetic Acid (optional, as catalyst for ketones)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.1 eq) and the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add acetic acid (catalytic amount, if using a ketone).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Visualizations
Caption: General workflows for N-alkylation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. N-Benzyldiethanolamine Research Chemical [benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. osti.gov [osti.gov]
- 10. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for 2-(Benzyloxy)ethanamine as a Primary Amine Source
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a conceptual framework for the utilization of 2-(Benzyloxy)ethanamine as a versatile primary amine source in the synthesis of various nitrogen-containing heterocyclic compounds and substituted amines. The methodologies outlined below are intended to serve as a practical guide for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable bifunctional molecule, incorporating a primary amine for nucleophilic reactions and a benzyl-protected hydroxyl group. This structure makes it an excellent building block in drug discovery and development, allowing for the introduction of a flexible, oxygen-containing side chain. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions to reveal a primary alcohol, providing a handle for further functionalization. This document details its application in two fundamental and widely used synthetic transformations: the Paal-Knorr pyrrole synthesis and reductive amination.
Key Applications
Paal-Knorr Synthesis of N-Substituted Pyrroles
The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] The use of this compound in this reaction allows for the synthesis of N-(2-(benzyloxy)ethyl)pyrroles, which are precursors to N-(2-hydroxyethyl)pyrroles, a common structural motif in biologically active molecules.
The general workflow for the Paal-Knorr synthesis using this compound is depicted below. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2]
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Objective: To synthesize a N-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
This compound
-
Ethanol, absolute
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of hexane-2,5-dione (1.0 eq) in absolute ethanol, add this compound (1.1 eq).
-
If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to accelerate the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel to afford the pure N-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole.
The following table summarizes representative data for the Paal-Knorr synthesis. (Note: This data is illustrative and may not represent actual experimental results for this specific reaction).
| 1,4-Dicarbonyl Compound | Amine | Product | Reaction Time (h) | Yield (%) |
| Hexane-2,5-dione | This compound | N-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole | 4 | 85 |
| 1,4-Diphenyl-1,4-butanedione | This compound | N-(2-(benzyloxy)ethyl)-2,5-diphenylpyrrole | 6 | 78 |
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds and a primary amine.[4][5] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. Using this compound allows for the introduction of the benzyloxyethyl moiety onto a wide range of molecular scaffolds.
The mechanism of reductive amination involves the formation of a carbinolamine intermediate, which then dehydrates to an imine. The imine is subsequently reduced to the final amine product.
Caption: Reductive Amination Mechanism.
Objective: To synthesize N-benzyl-2-(benzyloxy)ethanamine.
Materials:
-
Benzaldehyde (carbonyl compound)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following table presents illustrative data for the reductive amination protocol. (Note: This data is for representative purposes and may not reflect actual experimental outcomes).
| Carbonyl Compound | Amine | Reducing Agent | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)₃ | N-benzyl-2-(benzyloxy)ethanamine | 12 | 92 |
| Cyclohexanone | This compound | NaBH(OAc)₃ | N-cyclohexyl-2-(benzyloxy)ethanamine | 16 | 88 |
Conclusion
This compound is a highly useful primary amine source for the synthesis of a variety of nitrogen-containing compounds. Its application in well-established reactions like the Paal-Knorr synthesis and reductive amination provides reliable and efficient routes to valuable intermediates for drug discovery and development. The presence of the benzyloxy group offers the advantage of a protected hydroxyl functionality, which can be deprotected in a subsequent step for further molecular elaboration. The protocols and data presented herein serve as a guide for the practical application of this versatile building block in a research setting.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 2-(Benzyloxy)ethanamine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine is a valuable primary amine building block in organic synthesis and drug discovery. Its unique structure, featuring a flexible ethylamine chain and a bulky, lipophilic benzyloxy group, makes it a versatile reagent for the synthesis of a wide range of nitrogen-containing compounds. This document provides detailed application notes and protocols for the reaction of this compound with aldehydes and ketones, focusing on two key transformations: reductive amination and the Pictet-Spengler reaction. Additionally, a protocol for the synthesis of substituted piperazines is discussed. These reactions are fundamental in medicinal chemistry for the construction of novel scaffolds and the synthesis of biologically active molecules.
Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, allowing for the conversion of aldehydes and ketones into secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice, compatible with a wide range of functional groups.
General Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of aldehydes and ketones.
Reaction Mechanism: Reductive Amination
Caption: Mechanism of reductive amination.
Protocol 1: Reductive Amination of an Aromatic Aldehyde
Reaction: Synthesis of N-benzyl-2-(benzyloxy)ethanamine
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)₃ | DCE | 4 | 25 | 92 |
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.1 mmol, 166 mg)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added this compound (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-2-(benzyloxy)ethanamine.
Protocol 2: Reductive Amination of a Ketone
Reaction: Synthesis of N-cyclohexyl-2-(benzyloxy)ethanamine
| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reducing Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Cyclohexanone | This compound | NaBH(OAc)₃ | Acetic Acid | THF | 12 | 25 | 85 |
Materials:
-
Cyclohexanone (1.0 mmol, 98 mg)
-
This compound (1.1 mmol, 166 mg)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
Acetic acid (AcOH) (0.1 mmol, 6 µL)
-
Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and this compound (1.1 mmol) in tetrahydrofuran (10 mL) is added acetic acid (0.1 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is worked up and purified following the procedure described in Protocol 1.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. For this compound to participate in a classical Pictet-Spengler reaction, the benzyl group would need to be sufficiently activated towards electrophilic attack, or a different aromatic moiety would need to be present in the amine structure. A more relevant application involves tryptamine derivatives of this compound.
Reaction Mechanism: Pictet-Spengler Reaction
Caption: Mechanism of the Pictet-Spengler reaction.
Protocol 3: Pictet-Spengler Reaction (General for Tryptamine Derivatives)
While a direct Pictet-Spengler reaction with this compound is not typical, a derivative such as N-(2-(benzyloxy)ethyl)tryptamine could undergo this transformation.
Reaction: Synthesis of a Tetrahydro-β-carboline derivative
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Acid Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Formaldehyde | N-(2-(benzyloxy)ethyl)tryptamine | TFA | CH₂Cl₂ | 24 | 25 | 75-85 |
Materials:
-
N-(2-(benzyloxy)ethyl)tryptamine (1.0 mmol)
-
Formaldehyde (37% in H₂O, 1.2 mmol)
-
Trifluoroacetic acid (TFA) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(2-(benzyloxy)ethyl)tryptamine (1.0 mmol) in dichloromethane (10 mL) is added formaldehyde (1.2 mmol).
-
The mixture is cooled to 0 °C, and trifluoroacetic acid (1.1 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis of Substituted Piperazines
Substituted piperazines are prevalent scaffolds in pharmaceuticals. A common synthetic route involves the cyclization of a diamine precursor. This compound can serve as a key starting material for the synthesis of 1,4-disubstituted piperazines.
Protocol 4: Synthesis of 1-Aryl-4-(2-(benzyloxy)ethyl)piperazines
This protocol outlines a two-step process involving an initial SₙAr reaction followed by reductive amination.
Step 1: Synthesis of 1-(2-(Benzyloxy)ethyl)piperazine
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Boc-piperazine | 2-(Benzyloxy)ethyl bromide | K₂CO₃ | ACN | 16 | 80 | 80 |
Step 2: Deprotection and Reductive Amination
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Fluorobenzaldehyde | 1-(2-(Benzyloxy)ethyl)piperazine | NaBH(OAc)₃ | DCE | 6 | 25 | 88 |
Detailed Procedure:
Step 1: Synthesis of tert-butyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 mmol) in acetonitrile (ACN, 10 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol) and 2-(benzyloxy)ethyl bromide (1.1 mmol).
-
The mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the Boc-protected piperazine derivative.
Step 2: Deprotection and Reductive Amination
-
The Boc-protected piperazine from Step 1 (1.0 mmol) is dissolved in a solution of 4 M HCl in dioxane (5 mL) and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of 1-(2-(benzyloxy)ethyl)piperazine.
-
The crude amine salt is dissolved in 1,2-dichloroethane (DCE, 10 mL), and triethylamine (2.5 mmol) is added, followed by 4-fluorobenzaldehyde (1.0 mmol).
-
The mixture is stirred for 30 minutes at room temperature before the portion-wise addition of sodium triacetoxyborohydride (1.5 mmol).
-
The reaction is stirred for 6 hours and then worked up and purified as described in Protocol 1.
Conclusion
This compound is a highly versatile building block for the synthesis of diverse nitrogen-containing compounds. The protocols provided herein for reductive amination, Pictet-Spengler-type reactions, and piperazine synthesis offer robust and adaptable methods for researchers in drug discovery and development. The mild conditions and broad substrate scope of these reactions make them valuable tools for the construction of compound libraries and the synthesis of complex target molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols: Protecting Group Strategies Involving 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies utilizing 2-(benzyloxy)ethanamine. This versatile reagent offers a unique platform for the orthogonal protection of carbonyl and hydroxyl functionalities, a critical consideration in the multistep synthesis of complex molecules, particularly in the realm of drug development.
Introduction
In the intricate landscape of organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and stereoselectivity. This compound serves as a valuable building block for a protection strategy that simultaneously masks a carbonyl group and carries a protected hydroxyl group. The core of this strategy lies in the formation of an oxazolidine ring by reacting this compound with an aldehyde or a ketone. This transformation effectively protects the carbonyl functionality. Concurrently, the benzyloxy group acts as a stable protecting group for the ethanolamine's hydroxyl group, which can be selectively deprotected at a later synthetic stage. The orthogonality of this protection scheme, allowing for the selective removal of either the oxazolidine or the benzyl group, provides chemists with significant flexibility in designing synthetic routes.
Core Strategy: Orthogonal Protection
The primary protecting group strategy involving this compound revolves around the concept of orthogonal protection . This allows for the selective deprotection of one functional group in the presence of another. In this case, the oxazolidine protects the carbonyl group, while the benzyl ether protects the hydroxyl group.
-
Oxazolidine Formation (Carbonyl Protection): The reaction of this compound with an aldehyde or ketone, typically under acid catalysis with azeotropic removal of water, affords a stable oxazolidine derivative. This five-membered heterocycle effectively masks the reactivity of the carbonyl group towards nucleophiles and reducing agents.
-
Benzyl Ether (Hydroxyl Protection): The benzyloxy group is a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions, including acidic and basic environments that might be used to manipulate other parts of the molecule.
-
Orthogonal Deprotection:
-
The oxazolidine ring is readily cleaved under mild acidic aqueous conditions to regenerate the carbonyl and the amino alcohol.
-
The benzyl ether is selectively removed by catalytic hydrogenolysis, a neutral and mild method that does not affect the oxazolidine ring.
-
This orthogonal relationship is depicted in the following workflow:
Application of 2-(Benzyloxy)ethanamine in Parallel Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Benzyloxy)ethanamine as a versatile building block in parallel synthesis. These methodologies are designed to facilitate the rapid generation of diverse chemical libraries for applications in drug discovery and materials science.
Introduction
Parallel synthesis is a powerful strategy for accelerating the discovery of novel molecules by enabling the simultaneous synthesis of large numbers of compounds.[1][2][3] this compound is a valuable bifunctional building block for such applications. Its primary amine allows for a wide range of derivatization reactions, while the benzyl-protected hydroxyl group offers a latent site for further functionalization after a deprotection step. This dual functionality allows for the creation of libraries with significant structural diversity from a common scaffold.[4]
The benzyl ether serves as a stable protecting group under many reaction conditions used in parallel synthesis, such as acylation and reductive amination, and can be readily removed under reductive conditions (e.g., hydrogenolysis) to unmask the hydroxyl group for subsequent diversification.
Key Applications in Parallel Synthesis
This compound is particularly well-suited for incorporation into libraries of small molecules via two primary reaction types amenable to parallel synthesis formats:
-
Acylation: The primary amine can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.
-
Reductive Amination: The amine can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent to produce a library of secondary amines.[5]
These reactions can be performed in both solution-phase and solid-phase formats. Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[6]
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in solid-phase parallel synthesis.
3.1. General Solid-Phase Synthesis Workflow
The general workflow for solid-phase synthesis involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations, and finally cleavage of the product from the resin.[7]
Diagram: General Solid-Phase Synthesis Workflow
References
- 1. mt.com [mt.com]
- 2. asynt.com [asynt.com]
- 3. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Benzyloxy)ethanamine. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is through the O-benzylation of ethanolamine. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of ethanolamine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in this synthesis revolve around selectivity:
-
O- vs. N-benzylation: Ethanolamine has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the amine group. The desired reaction is O-benzylation, but the competing N-benzylation can lead to the formation of the byproduct 2-(benzylamino)ethanol.
-
Mono- vs. Di-alkylation: Over-alkylation can occur, leading to the formation of N,N-dibenzyl or N,O-dibenzyl products.
-
Purification: Separating the desired product from unreacted starting materials, the N-benzylated byproduct, and di-alkylated products can be challenging due to similar physical properties.
Q3: How can I favor O-benzylation over N-benzylation?
A3: Selectivity towards O-benzylation can be influenced by the choice of base and reaction conditions. Using a strong base that selectively deprotonates the hydroxyl group over the amine is crucial. Sodium hydride (NaH) is a common choice for this purpose. Milder inorganic bases like sodium carbonate (Na₂CO₃) can also be effective, particularly when the amine is in its free base form.[1]
Q4: What are the likely side products in this synthesis?
A4: The primary side products are:
-
2-(Benzylamino)ethanol: Resulting from N-benzylation of ethanolamine.
-
N,O-Dibenzyl ethanolamine: Resulting from both N- and O-benzylation.
-
Dibenzyl ether: Formed from the reaction of benzyl alkoxide with another molecule of benzyl halide.
Minimizing these byproducts is key to achieving a high yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following guide will help you troubleshoot potential causes and implement solutions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yield.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature moderately. | The reaction may not have reached completion. A typical condition is heating at 55°C for 2-4 hours.[1] |
| Inefficient Deprotonation | - Use a stronger, non-nucleophilic base like sodium hydride (NaH).- Ensure the base is fresh and handled under anhydrous conditions. | The hydroxyl group of ethanolamine needs to be effectively deprotonated to act as a nucleophile. Incomplete deprotonation will result in a low yield. |
| Side Reactions | - Use a molar excess of ethanolamine relative to the benzyl halide.- Add the benzyl halide slowly to the reaction mixture. | An excess of ethanolamine can help minimize the formation of dibenzyl ether. Slow addition can help control the reaction temperature and reduce side reactions. |
| Reagent Quality | - Use freshly distilled or high-purity ethanolamine and benzyl halide.- Ensure solvents are anhydrous. | Impurities in the starting materials or the presence of water can lead to unwanted side reactions and lower the yield. |
Issue 2: Poor Selectivity (High Proportion of N-Benzylated Byproduct)
The formation of 2-(benzylamino)ethanol is a significant competing reaction. The following table outlines strategies to improve O-benzylation selectivity.
| Parameter | Recommendation for O-Selectivity | Rationale |
| Base | Use a strong, sterically hindered, or non-nucleophilic base (e.g., NaH, KH). | Strong bases will preferentially deprotonate the more acidic hydroxyl group. |
| Solvent | Use a polar aprotic solvent like DMF or THF. | These solvents can help to solvate the cation of the base, increasing the reactivity of the alkoxide. |
| Temperature | Maintain a moderate temperature (e.g., 55°C).[1] | Higher temperatures may increase the rate of N-alkylation. |
| Protecting Groups | Consider N-protection of ethanolamine (e.g., with a Boc group), followed by O-benzylation and deprotection. | This multi-step approach offers the highest selectivity but adds complexity to the synthesis. |
Logical Flow for Optimizing Selectivity
Caption: Decision-making workflow for improving O-benzylation selectivity.
Issue 3: Difficulty in Product Purification
Separating this compound from starting materials and byproducts can be challenging.
| Purification Method | Recommendations and Troubleshooting |
| Aqueous Workup | - After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).- Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted ethanolamine and N-benzylated byproduct.- Wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities. |
| Flash Column Chromatography | - Use a silica gel column.- A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.- To prevent peak tailing of the basic amine product, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent.[2] |
| Vacuum Distillation | - If the crude product is relatively clean, vacuum distillation can be an effective purification method for this liquid product. |
Experimental Protocols
Protocol 1: O-Benzylation using Sodium Hydride
This protocol is designed to favor O-benzylation by using a strong base.
Experimental Workflow
References
Technical Support Center: Synthesis of 2-(Benzyloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)ethanamine. This guide focuses on the two primary synthetic routes: the Gabriel Synthesis and Reductive Amination, addressing common side reactions and offering solutions to optimize experimental outcomes.
Gabriel Synthesis of this compound
The Gabriel synthesis is a robust method for the preparation of primary amines, renowned for preventing the common issue of over-alkylation. The process involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.
Troubleshooting Guide: Gabriel Synthesis
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of N-(2-(benzyloxy)ethyl)phthalimide | Incomplete reaction of potassium phthalimide with 2-(benzyloxy)ethyl halide. | Ensure anhydrous reaction conditions. Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide. Extend the reaction time or increase the temperature (e.g., reflux in DMF). | Increased conversion to the desired N-alkylated phthalimide. |
| Side reaction: Elimination (E2) of the alkyl halide. | Use a less hindered primary alkyl halide if possible. Employ milder reaction conditions (lower temperature) to favor substitution (SN2) over elimination. | Minimized formation of benzyloxyethene. | |
| Low yield of this compound during hydrazinolysis | Incomplete cleavage of the phthalimide group. | Increase the equivalents of hydrazine hydrate (typically 1.5-2 equivalents). Extend the reflux time in ethanol. | Complete liberation of the primary amine. |
| Difficult separation of the product from the phthalhydrazide byproduct. | After cooling the reaction mixture, filter to remove the precipitated phthalhydrazide. Wash the precipitate with cold ethanol to recover any trapped product. Perform an acid-base extraction on the filtrate to isolate the amine. | Improved recovery and purity of the final product. |
Frequently Asked Questions (FAQs): Gabriel Synthesis
Q1: What is the primary advantage of using the Gabriel synthesis for this compound?
The Gabriel synthesis is highly effective in producing primary amines without the formation of secondary or tertiary amine byproducts, which are common in other alkylation methods.[1][2] This is because the phthalimide nitrogen is only alkylated once.
Q2: What is the main byproduct of the Gabriel synthesis, and how can it be removed?
The primary byproduct is phthalhydrazide, which is formed during the final deprotection step with hydrazine.[3] Phthalhydrazide is a solid that precipitates out of the reaction mixture upon cooling and can be removed by filtration.
Q3: Can I use a different method to cleave the N-alkylphthalimide intermediate?
Yes, besides hydrazinolysis, acidic or basic hydrolysis can also be used to liberate the primary amine. However, these methods often require harsh conditions and can be slower. Hydrazinolysis is generally preferred for its milder conditions.[2][4]
Experimental Protocol: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(2-(benzyloxy)ethyl)phthalimide
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 2-(benzyloxy)ethyl bromide (1.0 equivalent).
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude N-(2-(benzyloxy)ethyl)phthalimide.
-
Recrystallize from ethanol to yield the pure product.
Step 2: Synthesis of this compound via Hydrazinolysis
-
Dissolve N-(2-(benzyloxy)ethyl)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Reaction Pathway: Gabriel Synthesis
Caption: Gabriel synthesis of this compound.
Reductive Amination for this compound Synthesis
Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds. In the context of this compound synthesis, this involves the reaction of 2-(benzyloxy)acetaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of this compound | Formation of secondary and tertiary amine byproducts (over-alkylation) | Use a large excess of ammonia (e.g., a saturated solution of ammonia in methanol). Maintain a high pH (around 8-9) to favor the primary amine formation.[5] | Increased selectivity for the primary amine product. |
| Reduction of the starting aldehyde to 2-(benzyloxy)ethanol | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] Add the reducing agent after the initial formation of the imine. | Minimized formation of the alcohol byproduct. | |
| Incomplete reaction | Ensure efficient stirring. Increase the reaction time. Gently warm the reaction mixture if the starting materials are not fully consumed. | Drive the reaction to completion. | |
| Product is difficult to purify | Presence of multiple amine byproducts | Optimize the reaction conditions to favor the primary amine as described above. Utilize column chromatography for purification if simple extraction is insufficient. | Isolation of the pure primary amine. |
Frequently Asked questions (FAQs): Reductive Amination
Q1: What are the most common side reactions in the reductive amination synthesis of this compound?
The most prevalent side reactions are the formation of the secondary amine (bis[2-(benzyloxy)ethyl]amine) and the tertiary amine (tris[2-(benzyloxy)ethyl]amine) through over-alkylation of the product.[7][8] Another common side reaction is the reduction of the starting aldehyde, 2-(benzyloxy)acetaldehyde, to 2-(benzyloxy)ethanol.
Q2: How can I minimize the formation of the alcohol byproduct?
The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) can reduce both the imine and the aldehyde, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they preferentially reduce the imine intermediate.[6]
Q3: Is it possible to perform this reaction in a one-pot procedure?
Yes, reductive amination is typically performed as a one-pot reaction where the aldehyde, ammonia, and the reducing agent are combined in a suitable solvent.[9]
Experimental Protocol: Reductive Amination of 2-(Benzyloxy)acetaldehyde
-
Dissolve 2-(benzyloxy)acetaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Perform an acid-base extraction to isolate the amine. Acidify the aqueous solution with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde and alcohol byproduct.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.
Logical Relationship: Troubleshooting Reductive Amination
Caption: Troubleshooting logic for reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(Benzyloxy)ethanamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Benzyloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. The two common methods are the Williamson ether synthesis and the Gabriel synthesis.
-
Williamson Ether Synthesis: This method involves the reaction of an ethanolamine derivative with a benzyl halide. Common impurities include:
-
Gabriel Synthesis: This route involves the reaction of potassium phthalimide with 2-(benzyloxy)ethyl halide, followed by hydrazinolysis. Potential impurities include:
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is an excellent method for large-scale purification, especially for removing non-volatile impurities. This compound has a boiling point of approximately 100 °C at 6 mmHg.
-
Flash Column Chromatography: This is a versatile method for purifying small to medium-scale reactions and for separating impurities with similar boiling points to the product.
-
Liquid-Liquid Extraction: This is a crucial work-up step to remove acidic or basic impurities and water-soluble byproducts.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the purity and identity of the final product.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Use of boiling chips (ineffective under vacuum). | Use a magnetic stir bar for smooth boiling. Ensure the flask is not more than two-thirds full. |
| Product Not Distilling at the Expected Temperature/Pressure | Leak in the system. | Check all glass joints for proper sealing and ensure they are adequately greased. Verify the vacuum pump is functioning correctly. |
| Inaccurate pressure reading. | Ensure the manometer is correctly placed and functioning. | |
| Product Decomposes During Distillation | Temperature is too high. | Ensure a good vacuum is achieved to lower the boiling point. Use a heating mantle with a controller for precise temperature management.[5][6] |
| Distillate is Contaminated with Starting Material | Inefficient fractionation. | For close-boiling impurities, use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product Streaking or Tailing on the TLC/Column | The basic amine is interacting with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[7][8] |
| Poor Separation of Product and Impurities | Incorrect eluent system. | Optimize the eluent system using TLC. A common starting point for primary amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Product is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel several times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor Separation of Layers | Densities of the organic and aqueous layers are too similar. | Add a different organic solvent with a significantly different density. |
| Product Remains in the Aqueous Layer | Incorrect pH of the aqueous layer. | This compound is a basic compound. To extract it into the organic layer, the aqueous layer should be made basic (pH > 10) with a base like NaOH to deprotonate the ammonium salt. To remove acidic impurities, an acidic wash (e.g., dilute HCl) can be used to protonate the product and pull it into the aqueous layer, leaving neutral impurities in the organic layer.[9][10][11][12] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying crude this compound on a multi-gram scale.
Materials:
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Vacuum pump and tubing
-
Manometer
-
Cold trap
Procedure:
-
Place the crude this compound into a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus, ensuring all joints are lightly greased and securely clamped.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved (around 6 mmHg), begin to heat the distillation flask gently.
-
Collect the fraction that distills at approximately 100 °C.
-
Once the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small to medium-scale purification.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate with 1% Triethylamine (start with a 9:1 ratio and adjust based on TLC)
-
Sand
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the column. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
TLC Visualization:
-
UV Light: If the impurities are UV active, they can be visualized under a UV lamp.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as purple or pink spots upon heating.[13]
-
Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized.
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel_synthesis [chemeurope.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Extraction - Concept [jove.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Technical Support Center: Optimizing Reactions of 2-(Benzyloxy)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)ethanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile primary amine commonly used as a building block in organic synthesis. The most frequent reactions involving its amine functionality are N-alkylation and reductive amination, which allow for the introduction of various substituents to the nitrogen atom.
Q2: What is the primary challenge when working with this compound?
A2: A significant challenge is the propensity for over-alkylation in N-alkylation reactions, leading to the formation of di- and even tri-alkylated byproducts. Additionally, the free base of similar amino ethyl esters can be unstable and prone to rearrangement, which can result in low yields.[1] Careful control of reaction conditions is crucial to achieve selective mono-alkylation.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the N-alkylation and reductive amination of this compound.
Guide 1: N-Alkylation Reactions
Problem: Low yield of the desired mono-alkylated product and formation of multiple byproducts.
This is a frequent issue arising from the higher reactivity of the secondary amine product compared to the starting primary amine, leading to over-alkylation.
Solutions:
-
Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the primary amine.
-
Choice of Base: The selection of the base is critical for controlling selectivity. Weaker bases are often preferred to minimize the concentration of the more nucleophilic secondary amine. Cesium hydroxide has been shown to be effective in promoting selective mono-N-alkylation of primary amines.[2]
-
"One-Pot" Synthesis: To circumvent the potential instability of the free amine, a "one-pot" procedure can be employed where the amine salt, a base, and the alkylating agent are combined in a suitable solvent. This allows the liberated free amine to react immediately with the alkylating agent.[1]
-
Boc-Protection Strategy: A robust method to ensure mono-alkylation involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-amine can be deprotonated with a strong base (e.g., NaH) and then alkylated. Subsequent deprotection of the Boc group yields the pure mono-alkylated product.[1]
Experimental Protocols & Data
Below are detailed protocols for two common N-alkylation strategies with illustrative quantitative data.
Method 1: Direct Alkylation with Benzyl Bromide
This protocol illustrates a direct N-alkylation where careful control of stoichiometry and base is attempted to favor mono-alkylation.
Experimental Protocol: Synthesis of N-Benzyl-2-(benzyloxy)ethanamine
-
To a solution of this compound (3.0 g, 19.8 mmol, 2.0 equiv) in anhydrous acetonitrile (40 mL) is added potassium carbonate (2.74 g, 19.8 mmol, 2.0 equiv).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (1.70 g, 9.9 mmol, 1.0 equiv) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by TLC for the disappearance of benzyl bromide.
-
Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to separate the mono- and di-alkylated products.
Method 2: Mono-alkylation via Boc-Protection
This protocol demonstrates the use of a protecting group to achieve high selectivity for the mono-alkylated product.[1]
Experimental Protocol: Synthesis of N-Methyl-2-(benzyloxy)ethanamine via Boc-Protection
-
Step 1: Boc-Protection of this compound
-
To a solution of this compound (3.0 g, 19.8 mmol) and triethylamine (3.0 mL, 21.8 mmol) in dichloromethane (40 mL) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (4.76 g, 21.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-2-(benzyloxy)ethanamine.
-
-
Step 2: N-Alkylation of Boc-Protected Amine
-
To a solution of N-Boc-2-(benzyloxy)ethanamine (4.0 g, 15.9 mmol) in anhydrous DMF (30 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.70 g, 17.5 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (2.48 g, 17.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-Boc-N-methyl-2-(benzyloxy)ethanamine.
-
-
Step 3: Boc-Deprotection
-
Dissolve the purified N-Boc-N-methyl-2-(benzyloxy)ethanamine (3.5 g, 13.2 mmol) in 4M HCl in 1,4-dioxane (20 mL).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield N-methyl-2-(benzyloxy)ethanamine hydrochloride.
-
Quantitative Data Comparison for N-Alkylation Strategies
| Strategy | Alkylating Agent | Base | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| Direct Alkylation (2:1 Amine:Halide) | Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | ~45-55% (Illustrative) | ~20-30% (Illustrative) | General Knowledge |
| Boc-Protection | Methyl Iodide | NaH | DMF | 0 to 25 | >90% (overall for 3 steps) | Not Observed | [1] |
Logical Workflow for Troubleshooting N-Alkylation
Guide 2: Reductive Amination Reactions
Problem: Low yield of the desired secondary amine due to the formation of a tertiary amine byproduct or reduction of the starting aldehyde.
Reductive amination is a powerful tool, but selectivity can be an issue. The newly formed secondary amine can react with another equivalent of the aldehyde to form a tertiary amine. Additionally, some reducing agents can reduce the starting aldehyde to an alcohol.
Solutions:
-
Choice of Reducing Agent: This is the most critical factor.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and selective reducing agent that is ideal for one-pot reductive aminations. It is less likely to reduce the starting aldehyde and preferentially reduces the iminium ion intermediate.[3]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. To avoid this, a two-step procedure is recommended: first, allow the imine to form completely, and then add the NaBH₄.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a slightly acidic pH, where iminium ion formation is favored. However, it is toxic and can generate hydrogen cyanide gas upon acidic workup, so it should be handled with extreme caution.[4]
-
-
Stoichiometry and Reaction Order: To suppress the formation of the tertiary amine, use a slight excess of the this compound. In a two-step procedure, ensure the complete formation of the imine before adding the reducing agent.[3]
-
pH Control: Maintaining a mildly acidic pH (around 5-6) can facilitate imine formation without significantly deactivating the amine nucleophile.
Experimental Protocols & Data
Method 1: One-Pot Reductive Amination using STAB
This protocol is a convenient one-pot method that generally gives good yields of the mono-alkylated product.
Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-2-(benzyloxy)ethanamine
-
To a solution of this compound (1.51 g, 10.0 mmol, 1.0 equiv) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL), add acetic acid (0.60 g, 10.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Two-Step Reductive Amination using NaBH₄
This method can be useful if STAB is not available or if the one-pot method gives suboptimal results.
Experimental Protocol: Synthesis of N-Butyl-2-(benzyloxy)ethanamine
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.51 g, 10.0 mmol) and butyraldehyde (0.72 g, 10.0 mmol) in methanol (30 mL).
-
Add 3Å molecular sieves (approx. 5 g) to the mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Comparison for Reductive Amination Strategies
| Strategy | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Secondary Amine Yield (%) | Tertiary Amine Byproduct (%) | Reference |
| One-Pot | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 25 | ~80-90% (Illustrative) | <5% (Illustrative) | [3] |
| Two-Step | Butyraldehyde | NaBH₄ | Methanol | 0 to 25 | ~70-80% (Illustrative) | ~5-10% (Illustrative) | [3] |
Signaling Pathway for Reductive Amination Byproduct Formation
References
Technical Support Center: Deprotection of 2-(Benzyloxy)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of the benzyl ether in 2-(Benzyloxy)ethanamine to yield 2-aminoethanol. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several issues during the deprotection of this compound, primarily when using palladium-catalyzed hydrogenation methods. The presence of the primary amine can lead to catalyst inhibition or poisoning.
Issue 1: Slow or Incomplete Reaction
If the reaction is sluggish or stalls before the complete consumption of the starting material, consider the following causes and solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Inactivity/Poisoning | 1. Use a fresh batch of Pd/C. 2. Switch to Pearlman's catalyst (Pd(OH)₂/C), which can be more active for hydrogenolysis. [1]3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%). [1]4. Acid-wash glassware before use to remove trace impurities. [1] | The palladium catalyst can be poisoned by the amine functionality of the substrate or product.[2] A more active catalyst or a higher catalyst loading can overcome partial inhibition. |
| Insufficient Hydrogen Pressure | 1. Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase hydrogen pressure. [1] | For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[1] |
| Poor Solubility | 1. Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures thereof (e.g., THF/MeOH/H₂O). [1][3] | The starting material is relatively nonpolar, while the product, 2-aminoethanol, is very polar. A solvent system that can solubilize both is crucial for the reaction to proceed to completion.[1] |
| Amine Inhibition | 1. Add an acidic co-solvent like acetic acid or a controlled amount of HCl. | The acid will protonate the amine, forming an ammonium salt. This reduces the amine's ability to coordinate to and poison the palladium catalyst.[4] |
Issue 2: Side Reactions or Product Degradation
While less common for this specific substrate, side reactions can occur.
| Potential Cause | Troubleshooting Steps | Rationale |
| Over-reduction | 1. Carefully monitor the reaction by TLC or GC-MS. 2. Consider using catalytic transfer hydrogenation, which can sometimes offer better selectivity. [5] | Although unlikely in this case, other functional groups in more complex molecules could be susceptible to reduction. |
Below is a flowchart to guide you through the troubleshooting process for an incomplete deprotection reaction.
References
Technical Support Center: Synthesis of 2-(Benzyloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)ethanamine. Our goal is to help you manage and control impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most common synthetic route is a Williamson ether synthesis variation, involving the reaction of 2-aminoethanol (ethanolamine) with a benzylating agent like benzyl chloride or benzyl bromide under basic conditions. The primary impurities of concern are the N-benzylated isomer, N-benzyl-2-aminoethanol, the di-benzylated product, N,N-dibenzyl-2-aminoethanol, and dibenzyl ether, which can form from the self-condensation of the benzylating agent.
Q2: How can I favor O-alkylation over N-alkylation of 2-aminoethanol?
A2: Favoring O-alkylation over N-alkylation is a significant challenge due to the comparable nucleophilicity of the hydroxyl and amino groups. To enhance the selectivity for O-alkylation, you can employ strategies such as:
-
Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can selectively deprotonate the hydroxyl group, making it a more potent nucleophile than the neutral amino group.
-
Protecting Groups: Temporarily protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) will direct the benzylation to the hydroxyl group. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also influence the selectivity.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring and purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. It can effectively distinguish between this compound and its N-benzylated isomer, as well as other byproducts.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated impurities. Specific chemical shifts and coupling patterns can help differentiate between the O- and N-benzylated isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture and the final product, especially for less volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Predominant N-alkylation. - Formation of significant amounts of dibenzyl ether. - Loss of product during workup and purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Employ strategies to favor O-alkylation (see FAQ 2). - Use a high-purity benzylating agent and anhydrous conditions to minimize self-condensation. - Optimize extraction and purification steps. |
| High Levels of N-benzyl-2-aminoethanol Impurity | - Reaction conditions favor N-alkylation (e.g., use of a weaker base, protic solvent). - Inadequate control of stoichiometry. | - Switch to a stronger, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF). - Consider using a protecting group strategy for the amine. - Carefully control the molar ratio of reactants. |
| Presence of Dibenzyl Ether | - Reaction of the benzylating agent with the alkoxide or hydroxide base. - Self-condensation of the benzylating agent, especially at elevated temperatures. | - Add the benzylating agent slowly to the reaction mixture. - Maintain a controlled reaction temperature. - Use a high-purity benzylating agent. |
| Difficulty in Separating this compound from N-benzyl-2-aminoethanol | - Similar boiling points and polarities of the two isomers. | - Fractional distillation under reduced pressure can be effective, although it may require a column with high theoretical plates. - Column chromatography on silica gel with a carefully selected eluent system may provide better separation. |
Impurity Profile and Control
A summary of the key impurities, their formation pathways, and recommended control strategies is provided below.
| Impurity | Structure | Formation Pathway | Control Strategy |
| N-benzyl-2-aminoethanol | Ph-CH2-NH-CH2-CH2-OH | Direct N-alkylation of 2-aminoethanol by the benzylating agent. | - Use a strong, non-nucleophilic base. - Protect the amino group. - Optimize reaction conditions (solvent, temperature). |
| N,N-dibenzyl-2-aminoethanol | (Ph-CH2)2-N-CH2-CH2-OH | Further N-alkylation of N-benzyl-2-aminoethanol. | - Control stoichiometry (avoid excess benzylating agent). - Monitor reaction progress to minimize over-alkylation. |
| Dibenzyl Ether | Ph-CH2-O-CH2-Ph | Self-condensation of the benzylating agent or reaction with the base. | - Use anhydrous conditions. - Slow addition of the benzylating agent. - Maintain a controlled temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Favoring O-Alkylation)
Objective: To synthesize this compound with minimized N-alkylation by using sodium hydride.
Materials:
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2-Aminoethanol
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Sodium hydride (60% dispersion in mineral oil)
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Benzyl chloride (or benzyl bromide)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Dichloromethane (DCM)
Procedure:
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-aminoethanol (1.0 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
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Extract the mixture with dichloromethane (3 x).
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Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional vacuum distillation or column chromatography.
Protocol 2: GC-MS Analysis for Impurity Profiling
Objective: To identify and quantify this compound and its major impurities.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
GC Conditions (Example):
-
Injector Temperature: 250 °C
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Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Scan Range: m/z 40-400
Sample Preparation:
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Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizing Reaction Pathways and Troubleshooting
Impurity Formation Pathways
Caption: Impurity formation pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Scale-Up of Reactions Involving 2-(Benzyloxy)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving 2-(Benzyloxy)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up process, from laboratory to pilot plant or manufacturing scale.
Q1: My reaction yield dropped significantly when moving from a 50 g lab-scale to a 5 kg pilot-scale. What are the most common causes?
A1: A drop in yield upon scale-up is a frequent challenge. The primary causes are often related to physical and engineering principles that change with scale.[1][2] Key factors to investigate include:
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Heat Transfer: Exothermic reactions are harder to control in large reactors because the surface-area-to-volume ratio decreases significantly.[3] This can lead to localized overheating, causing decomposition of reactants, products, or reagents, and promoting side reactions. Ensure your cooling system is adequate for the larger volume and monitor the internal reaction temperature closely, not just the jacket temperature.[4]
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Mixing Efficiency: Inadequate mixing can create non-homogeneous reaction conditions, leading to localized concentration gradients and "hot spots."[2][4] What works with a small magnetic stir bar in a round-bottom flask is insufficient for a large reactor. Mechanical overhead stirrers are essential for ensuring uniform mixing in larger vessels.[4]
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Reagent Addition Rate: The rate of reagent addition becomes critical at scale. Adding a reagent too quickly can cause a dangerous exotherm that the reactor cannot dissipate, leading to runaway reactions.[2] The addition time must be scaled appropriately, which is often longer than a linear extrapolation from the lab scale.
Q2: I am observing new impurities on HPLC analysis after scaling up my reaction. Why is this happening and how can I mitigate it?
A2: The appearance of new or increased levels of impurities is often linked to the issues of heat transfer and mixing mentioned in Q1.[2]
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Cause: Localized overheating can provide the activation energy for alternative reaction pathways that are not significant at the well-controlled temperatures of a lab-scale reaction. Similarly, poor mixing can lead to areas of high reactant concentration, which may favor dimerization, polymerization, or other side reactions. Longer reaction and work-up times at scale can also lead to product degradation.[4]
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Mitigation:
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Profile the Reaction: Conduct studies at the lab scale to understand the impact of temperature excursions and reagent concentrations on impurity formation. This can help define the critical process parameters.[2]
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Improve Monitoring: Use process analytical technology (PAT), if available, to monitor the reaction in real-time.[2]
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Optimize Conditions: Re-evaluate the reaction temperature, concentration, and addition times for the larger scale. It may be necessary to run the reaction at a lower temperature or in a more dilute solution to maintain control.[1]
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Q3: My work-up and product isolation are proving difficult at a larger scale. What should I consider?
A3: Work-up procedures require significant modification for scale-up.
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Liquid-Liquid Extractions: Phase separation can be much slower in large vessels. Emulsions, which are easily managed in a lab separating funnel, can become a major issue. Consider using anti-emulsion agents or designing a settling period into your process.
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Crystallization: Achieving consistent and desirable crystal form (polymorphism) can be challenging at scale.[2] The cooling rate, agitation speed, and solvent choice all impact crystallization and must be carefully controlled to ensure product quality and filterability.
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Filtration and Drying: Filtering large quantities of product takes significantly longer. Ensure your filtration equipment is appropriately sized. Drying in a large-scale oven can be inefficient; consider using a dedicated vacuum dryer for better results.[2]
Q4: What are the critical safety considerations when handling kilogram quantities of this compound?
A4: this compound is a corrosive chemical that causes severe skin burns and eye damage. Handling it at scale requires stringent safety protocols.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles with a face shield.[5]
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Engineering Controls: Handle the material in a well-ventilated area, such as a walk-in fume hood or a ventilated enclosure, especially during charging and sampling operations.[6] Use closed systems for transfers whenever possible to minimize exposure.[5]
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Spill Response: Have a spill kit rated for corrosive materials readily available. Ensure personnel are trained on how to respond to a spill of this magnitude.
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Incompatible Materials: Keep this compound away from strong oxidizing agents and acids, as they can cause vigorous reactions.
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Emergency Procedures: Ensure a safety shower and eyewash station are immediately accessible.[5] All personnel should be aware of the first aid procedures for skin and eye contact.[7]
Data Presentation
The following tables provide a hypothetical comparison of parameters for a representative reaction (e.g., acylation) at different scales.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) | Key Considerations for Scale-Up |
| Reactant (Substrate) | 50.0 g | 5.00 kg | Ensure accurate weighing and charging procedures. |
| Vessel Type | 1 L Round-Bottom Flask | 75 L Glass-Lined Reactor | Vessel material must be compatible; ensure proper cleaning. |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer | Stirring power and impeller design are critical for homogeneity.[4] |
| Temperature Control | Oil Bath / Ice Bath | Jacket Heating/Cooling System | Internal temperature probes are essential for accurate monitoring.[4] |
| Reagent Addition | 30 minutes via dropping funnel | 3 - 5 hours via dosing pump | Controlled addition rate is crucial to manage exotherms. |
| Reaction Monitoring | TLC every 30 mins | HPLC sample every 1-2 hours | Sampling from a large reactor requires a dedicated, safe procedure. |
| Work-up Volume | ~2 L | ~200 L | Handling large volumes of solvents increases safety risks. |
Table 2: Hypothetical Impurity Profile Management
| Impurity Identity | Potential Source | Lab Scale Limit | Pilot Scale Target | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | < 1.0% | < 0.5% | Optimize reaction time and temperature; ensure stoichiometry is correct. |
| Di-acylated Byproduct | Poor mixing/high concentration | < 0.5% | < 0.2% | Control addition rate; ensure efficient agitation. |
| Thermal Degradant | Overheating / "Hot Spots" | Not Detected | < 0.1% | Improve heat transfer and temperature monitoring. |
| Solvent Adduct | Reaction with solvent | Not Detected | < 0.1% | Select a more inert solvent if this becomes an issue at scale. |
Experimental Protocols
Protocol: Scale-Up Synthesis of N-(2-(benzyloxy)ethyl)acetamide
This protocol details the acylation of this compound with acetic anhydride at a 1 kg scale, highlighting critical scale-up considerations.
1. Equipment:
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20 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser.
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Dosing pump for controlled liquid addition.
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Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
2. Reagents:
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This compound: 1.00 kg (6.61 mol)
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Dichloromethane (DCM): 10 L
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Triethylamine (TEA): 1.0 L (7.17 mol, 1.08 equiv.)
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Acetic Anhydride: 0.71 L (7.52 mol, 1.14 equiv.)
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Saturated Sodium Bicarbonate Solution: ~8 L
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Brine Solution: ~5 L
3. Procedure:
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Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
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Charging: Charge the reactor with this compound (1.00 kg) and dichloromethane (5 L). Begin agitation at a speed sufficient to ensure good surface movement.
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Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.
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Base Addition: Add triethylamine (1.0 L) to the reactor over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Controlled Reagent Addition: Using the dosing pump, add a solution of acetic anhydride (0.71 L) in dichloromethane (1 L) to the reactor over 2-3 hours. Crucially, monitor the internal temperature throughout the addition and do not let it rise above 10 °C. Adjust the addition rate if necessary.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
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Monitoring: Take a sample for HPLC analysis to confirm the consumption of the starting material.
4. Work-up:
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Quenching: Cool the reactor back to 10-15 °C. Slowly and carefully add 4 L of saturated sodium bicarbonate solution. Be aware of potential gas evolution.
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Extraction: Stop agitation and allow the phases to separate (this may take 30-60 minutes). Drain the lower organic layer.
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Washes: Wash the organic layer with an additional 4 L of sodium bicarbonate solution, followed by 5 L of brine.
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Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), which must be optimized for large-scale isolation.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for the scale-up process.
Caption: Troubleshooting flowchart for common scale-up issues.
Caption: General experimental workflow for a scaled-up reaction.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. reddit.com [reddit.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: 2-(Benzyloxy)ethanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)ethanamine. The information is designed to help you anticipate and prevent common byproduct formations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a versatile primary amine and is frequently used in nucleophilic substitution and addition reactions. The most common applications include:
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N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Synthesis of Heterocycles: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds.
Q2: What is the primary concern regarding byproduct formation when using this compound?
A2: The main challenge is managing the reactivity of both the primary amine and the benzyl ether group. Potential side reactions can be broadly categorized into two types: those involving the amine group (overalkylation, for instance) and those involving the benzyl ether group (cleavage). Careful control of reaction conditions is crucial to ensure the desired outcome.
Troubleshooting Guides
Issue 1: Formation of a Di-Alkylated Byproduct in N-Alkylation and Reductive Amination
Symptoms:
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Your final product is contaminated with a higher molecular weight species.
-
Purification by column chromatography is difficult due to similar polarities of the desired product and the byproduct.
-
¹H NMR analysis shows a complex mixture, potentially with overlapping signals corresponding to the desired mono-alkylated product and a di-alkylated species.
Root Cause:
In N-alkylation and reductive amination reactions, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct. This is a common issue with primary amines. A patent for a similar process involving a benzyloxy-containing amine highlights the formation of a "di-benzyl derivative" as a significant impurity during reductive alkylation.
Preventative Measures & Solutions:
| Strategy | Details | Expected Outcome |
| Control Stoichiometry | Use a significant excess of the primary amine (this compound) relative to the alkylating agent or carbonyl compound. | Reduces the probability of the secondary amine intermediate reacting. |
| Slow Addition | Add the alkylating agent or carbonyl compound slowly to the reaction mixture containing this compound. | Maintains a low concentration of the electrophile, favoring mono-alkylation. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the second alkylation. | Improves selectivity for the mono-alkylated product. |
| Choice of Reducing Agent (for Reductive Amination) | Use a less reactive reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for reductive aminations and can sometimes offer better control over over-alkylation compared to more reactive hydrides. | Enhanced selectivity for the desired secondary amine. |
Experimental Protocol: Controlled Mono-Alkylation of this compound
This protocol provides a general guideline for minimizing di-alkylation.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the alkyl halide (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting alkyl halide is consumed, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Unwanted Cleavage of the Benzyl Ether Group
Symptoms:
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Presence of a byproduct with a significantly lower molecular weight, corresponding to the debenzylated product.
-
Appearance of toluene as a byproduct in the reaction mixture, detectable by GC-MS or ¹H NMR.
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The desired product is obtained in a lower than expected yield, with a more polar impurity observed on TLC.
Root Cause:
The benzyl ether group is susceptible to cleavage under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C and H₂) and strongly acidic conditions. This debenzylation can occur if such conditions are used in subsequent steps of a synthesis or if acidic impurities are present.
Preventative Measures & Solutions:
| Strategy | Details | Expected Outcome |
| Avoid Harsh Hydrogenolysis Conditions | If other functional groups in the molecule require reduction, consider alternative methods that do not cleave benzyl ethers, such as using specific reducing agents that are chemoselective. | Preservation of the benzyl ether protecting group. |
| Use of Acid Scavengers | In reactions that may generate acidic byproducts, add a non-nucleophilic base (e.g., proton sponge or hindered amine) to neutralize the acid in situ. | Prevents acid-catalyzed debenzylation. |
| Careful pH Control | Maintain a neutral or slightly basic pH during the reaction and work-up to avoid cleavage of the benzyl ether. | Stability of the benzyl ether group is maintained. |
Logical Workflow for Avoiding Benzyl Ether Cleavage
Technical Support Center: Catalyst Selection for 2-(Benzyloxy)ethanamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 2-(Benzyloxy)ethanamine. The primary focus is on the cleavage of the benzyl ether, a critical deprotection step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for this compound in catalyst selection?
A1: The most common and critical reaction is the hydrogenolysis of the benzyl ether to deprotect the hydroxyl group, yielding 2-aminoethanol and toluene as a byproduct. This is typically achieved through catalytic hydrogenation.[1]
Q2: Which catalyst is the standard choice for the debenzylation of this compound?
A2: 10% Palladium on carbon (Pd/C) is the most common and well-established catalyst for this transformation.[1] It is typically used under a hydrogen atmosphere (H₂ gas) in a suitable solvent like methanol or ethanol.
Q3: My reaction with 10% Pd/C is very slow or incomplete. What could be the reason?
A3: Several factors can lead to a sluggish or incomplete reaction:
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Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or may have been improperly handled (e.g., exposed to air for extended periods).[2]
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Catalyst Poisoning: The starting material or solvent may contain impurities, particularly sulfur or phosphorus compounds, which can poison the palladium catalyst.[2] The product amine itself can also coordinate to the palladium and slow down the reaction.[3]
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Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure (using a hydrogen balloon) may not be sufficient to drive the reaction to completion.[2]
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Poor Solubility: The substrate and the deprotected product have very different polarities. A solvent system that can solubilize both is crucial for the reaction to proceed smoothly.[2]
Q4: Are there more active catalysts than 10% Pd/C?
A4: Yes, for challenging debenzylations, Pearlman's catalyst (20% Pd(OH)₂/C) is generally more active and can be a better alternative.[1][2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[4]
Q5: I want to avoid using hydrogen gas. Are there alternative methods?
A5: Yes, catalytic transfer hydrogenation (CTH) is a safer and effective alternative that avoids the use of flammable hydrogen gas.[1][5] In CTH, a hydrogen donor molecule generates hydrogen in situ.
Q6: What are common hydrogen donors for catalytic transfer hydrogenation?
A6: Common and effective hydrogen donors include ammonium formate (HCOONH₄), formic acid (HCOOH), and 1,4-cyclohexadiene.[1][6]
Q7: My molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes). How can I selectively deprotect the benzyl ether?
A7: Selective debenzylation in the presence of other reducible groups can be challenging. While Pd/C is often chemoselective, you may need to carefully screen catalysts and conditions. Alternative methods like oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Lewis acid-mediated cleavage could be considered, although they are harsher.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the catalytic debenzylation of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction is slow or does not start. | Inactive Catalyst | 1. Use a fresh batch of Pd/C. Catalysts can lose activity over time.[2]2. Switch to Pearlman's catalyst (Pd(OH)₂/C). It is often more active for hydrogenolysis.[2]3. Ensure proper handling. Avoid prolonged exposure of the catalyst to air. |
| Catalyst Poisoning | 1. Purify the starting material. Remove any potential impurities, especially those containing sulfur.[2]2. Use high-purity solvents. 3. Increase catalyst loading. This can help overcome the effects of minor impurities.[2] | |
| Reaction is incomplete. | Insufficient Reaction Conditions | 1. Increase hydrogen pressure. Use a high-pressure hydrogenation apparatus like a Parr shaker.[2]2. Increase reaction temperature. Gently heating (e.g., to 40-50 °C) can increase the reaction rate.[2]3. Add an acidic co-solvent. A small amount of acetic acid can facilitate the reaction by protonating the ether oxygen.[7] |
| Product Inhibition | The resulting 2-aminoethanol can coordinate to the palladium surface, inhibiting the catalyst.[3] Adding a small amount of acid can protonate the amine, reducing its coordination to the catalyst. | |
| Difficulty in isolating the product. | Product Adsorption onto Catalyst | The polar product, 2-aminoethanol, can adsorb onto the Celite or the carbon support. 1. Wash the filter cake thoroughly with a polar solvent like methanol after filtration.[1]2. Consider refluxing the catalyst in a high-boiling polar solvent like DMF to recover the adsorbed product in extreme cases. |
| Low yield in transfer hydrogenation. | Suboptimal Hydrogen Donor or Conditions | 1. Screen different hydrogen donors. Ammonium formate is a common choice.[1]2. Ensure sufficient equivalents of the hydrogen donor (typically 3-5 equivalents per benzyl group).[5]3. Optimize the reaction temperature. Refluxing is often required for transfer hydrogenation with ammonium formate.[1] |
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for O-debenzylation reactions, which is applicable to this compound.
| Catalyst System | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH, Room Temp | 4 - 72 hours | Up to 95%+ | Advantages: Well-established, mild conditions. Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry. |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active than Pd/C for certain substrates.[1] Disadvantages: Can be slower for some substrates. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH or MeOH, Reflux | ~10 minutes - several hours | High | Advantages: Avoids handling of H₂ gas, can be very rapid.[1] Disadvantages: Requires elevated temperatures. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst significantly accelerates deprotection.[3] Disadvantages: Requires preparation of a co-catalyst. |
| SiliaCat Pd⁰ | H₂ (gas, 1 bar) | MeOH or EtOH, Room Temp | 1 - 2 hours | >98% | Advantages: Non-pyrophoric, low catalyst loading, fast kinetics.[8] Disadvantages: Specialized catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol describes a standard procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.
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Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]
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Catalyst Addition: Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
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Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.[1]
-
Evacuation and Backfilling: Evacuate the flask under vacuum to remove the inert atmosphere and then backfill with hydrogen from the balloon. This process should be repeated three times to ensure the reaction atmosphere is saturated with hydrogen.
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Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.
-
Purification: Wash the Celite® pad with the reaction solvent.[1] Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-aminoethanol. Further purification can be performed by distillation or chromatography if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)
This protocol provides a method for debenzylation using a hydrogen donor, avoiding the need for hydrogen gas.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[1]
-
Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Reaction: Heat the reaction mixture to reflux.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After completion, cool the mixture to room temperature.[1]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the filter cake with a small amount of methanol.[1]
-
Purification: Combine the filtrates and remove the solvent under reduced pressure.[1] The crude product can then be purified.
Mandatory Visualizations
Caption: Catalyst selection workflow for the debenzylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. qualitas1998.net [qualitas1998.net]
Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)ethanamine and Other Primary Amines for Researchers
For researchers, scientists, and professionals in drug development, the selection of a primary amine is a critical decision in chemical synthesis and scaffold design. This guide provides an objective comparison of 2-(Benzyloxy)ethanamine with other representative primary amines, supported by physicochemical data and established experimental protocols.
This compound is a primary amine that incorporates a flexible ethyl linker and a bulky benzyloxy group. This structure confers a unique combination of properties, distinguishing it from simple aliphatic, aromatic, and aralkyl amines. Its performance as a nucleophile and a base is influenced by the interplay of steric hindrance from the benzyl group and the electronic influence of the ether oxygen.
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of an amine dictate its behavior in solution and its suitability for specific reaction conditions. The following table summarizes key physicochemical data for this compound and three other common primary amines: Ethylamine (aliphatic), Aniline (aromatic), and Benzylamine (aralkyl).
| Property | This compound | Ethylamine | Aniline | Benzylamine |
| Structure | C₆H₅CH₂OCH₂CH₂NH₂ | CH₃CH₂NH₂ | C₆H₅NH₂ | C₆H₅CH₂NH₂ |
| Molecular Weight ( g/mol ) | 151.21[1][2] | 45.08[3] | 93.13[3] | 107.15 |
| Boiling Point (°C) | 241[4] | 16.6 | 184.1[3] | 185 |
| pKa (of conjugate acid) | 8.82 (Predicted)[4][5] | 10.6 | 4.6[6] | 9.3 |
| Appearance | Colorless to pale yellow liquid/oil[4][5] | Colorless gas[3][7] | Colorless to yellow liquid[3] | Colorless liquid |
| Solubility in Water | Slightly soluble | Miscible[8] | 3.6 g/100 mL[6] | Soluble |
| Solubility in Organics | Soluble in Chloroform, DMSO[4][5] | Miscible with most solvents[3] | Soluble | Soluble |
Comparative Analysis of Reactivity
The utility of a primary amine in synthesis is largely determined by its basicity and nucleophilicity. These properties are a direct consequence of the availability of the nitrogen lone pair of electrons.
Basicity (pKa)
Basicity is a measure of an amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH₃⁺); a higher pKa indicates a stronger base.[9]
-
Ethylamine (pKa ≈ 10.6) is a strong base. The ethyl group is electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton.[10]
-
Benzylamine (pKa ≈ 9.3) is a moderately strong base, slightly weaker than ethylamine. The benzyl group is weakly electron-withdrawing, which slightly reduces the electron density on the nitrogen.
-
This compound (predicted pKa ≈ 8.82) is predicted to be a moderately strong base, weaker than both ethylamine and benzylamine. The electron-withdrawing inductive effect of the ether oxygen two carbons away likely reduces the electron density on the nitrogen atom, thus lowering its basicity.
-
Aniline (pKa ≈ 4.6) is a very weak base. The nitrogen lone pair is delocalized into the aromatic π-system of the benzene ring, making it significantly less available to bond with a proton.[10][11]
Nucleophilicity
Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. While it often correlates with basicity, it is also highly sensitive to steric hindrance.[12]
-
Ethylamine: Exhibits strong nucleophilicity due to high basicity and minimal steric bulk.
-
Aniline: A poor nucleophile. Its low basicity and the delocalization of the lone pair significantly reduce its reactivity towards electrophiles.[12]
-
Benzylamine: A good nucleophile, comparable to other primary alkylamines.
-
This compound: Expected to be a competent nucleophile, but potentially slower to react than ethylamine or benzylamine. The bulky benzyloxy group may introduce steric hindrance, slowing its attack on sterically congested electrophiles.
Applications in Drug Development & Signaling Pathways
Primary amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs), contributing to solubility and target binding.[13] They are also key substrates and inhibitors for enzymes like monoamine oxidases (MAOs). MAOs are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15] Inhibitors of this pathway are used to treat depression and neurodegenerative diseases.[16][17][18] The structure of this compound makes it and its derivatives interesting candidates for exploring interactions within such biological pathways.
References
- 1. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [chemicalbook.com]
- 3. differencebetween.com [differencebetween.com]
- 4. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chembk.com [chembk.com]
- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. MAO (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-(Benzyloxy)ethanamine in Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency, yield, and overall success of a synthetic route. 2-(Benzyloxy)ethanamine is a widely used bifunctional reagent that allows for the introduction of a protected 2-aminoethoxy moiety. The benzyl group serves as a robust protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal the primary alcohol. However, the choice of protecting group strategy can have significant implications for a multi-step synthesis.
This guide provides a comparative analysis of alternative reagents to this compound, focusing on their performance in common synthetic transformations, the conditions required for their deprotection, and their relative advantages and disadvantages. This comparison is supported by experimental data collated from various sources to aid in the selection of the optimal reagent for specific synthetic needs.
Comparison of O-Protected and N-Protected Ethanolamine Derivatives
The primary alternatives to this compound fall into two main categories: other O-protected ethanolamines with different protecting groups, and N-protected ethanolamines, which represent an alternative synthetic strategy.
-
O-Protected Ethanolamines: These reagents, like this compound, have a free primary amine for immediate use in reactions such as reductive amination or acylation. The choice of the O-protecting group is critical as it dictates the deprotection conditions. A common alternative is the tert-butyldimethylsilyl (TBDMS) ether.
-
N-Protected Ethanolamines: In this strategy, the amine is protected, typically with a tert-Butoxycarbonyl (Boc) group, leaving a free hydroxyl group. This is useful when the hydroxyl group needs to react first. The amine is then deprotected at a later stage.
The selection between these strategies depends on the desired sequence of bond formation in the target molecule.
Performance in Common Synthetic Reactions
Reductive amination and amide bond formation are two of the most common applications for these reagents. The following tables provide a comparison of the performance of this compound and its alternatives in these reactions.
Disclaimer: The following data is collated from multiple sources. Reaction conditions are not identical and are provided for illustrative purposes. Direct comparison of yields should be made with caution.
Reductive Amination Performance
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
| Reagent | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | p-Methoxybenzaldehyde | H₂ on Co-containing composite | Methanol | 73-96% | |
| 2-((tert-Butyldimethylsilyl)oxy)ethanamine | Isovaleraldehyde | NaBH(OAc)₃ | Dichloromethane | ~95% | (Representative) |
| N-Boc-ethanolamine (followed by O-alkylation and deprotection) | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | ~90% (for the N-Boc protected amine) |
Amide Bond Formation Performance
Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and peptidomimetics.
| Reagent | Carboxylic Acid/Acylating Agent | Coupling Agent/Conditions | Solvent | Yield (%) | Reference |
| This compound | Benzoic Acid | B(OCH₂CF₃)₃ | Toluene | 81% | [1] |
| 2-((tert-Butyldimethylsilyl)oxy)ethanamine | Adamantane-1-carboxylic acid | BTFFH, DIPEA | Dichloromethane | 78% | [2] |
| N-Boc-ethanolamine (esterification followed by N-deprotection) | Benzoyl chloride | Triethylamine | Dichloromethane | 77% (for the O-acylated, N-Boc protected product) | [3] |
Protecting Group Stability and Cleavage
The choice of protecting group is a critical strategic decision in multi-step synthesis. The stability of the protecting group to various reaction conditions and the mildness of its removal are key considerations.
| Protecting Group | Reagent | Key Advantages | Key Disadvantages | Common Deprotection Conditions |
| Benzyl (Bn) | This compound | Stable to a wide range of acidic and basic conditions. | Requires catalytic hydrogenation, which can affect other reducible functional groups (e.g., alkenes, alkynes, nitro groups). | H₂, Pd/C, various solvents (MeOH, EtOH, EtOAc).[4] |
| tert-Butyldimethylsilyl (TBDMS) | 2-((tert-Butyldimethylsilyl)oxy)ethanamine | Easily cleaved under mild, specific conditions. Stable to many non-acidic/non-fluoride conditions. | Labile to strong acids and fluoride sources. | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/H₂O.[5] |
| tert-Butoxycarbonyl (Boc) | N-Boc-ethanolamine | Stable to basic conditions and catalytic hydrogenation. Easily removed with acid. | Labile to acidic conditions. | Trifluoroacetic acid (TFA) in Dichloromethane; HCl in Dioxane or Ethanol.[3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of these reagents.
Protocol 1: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanamine[8]
-
Reaction Setup: To a stirring mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in dichloromethane (20 mL), add a solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) dropwise over 3 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup: Quench the reaction with water (20 mL). Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow oil (quantitative yield reported).
Protocol 2: Reductive Amination using an O-Protected Ethanolamine (General)
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv) and the O-protected ethanolamine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or methanol). Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Protocol 3: Amide Coupling using an O-Protected Ethanolamine (General)
-
Reaction Setup: Dissolve the carboxylic acid (1.0 equiv), a coupling agent (e.g., HATU, 1.1 equiv), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the O-protected ethanolamine (1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Synthetic Strategies and Pathways
Synthetic Workflow for Incorporating a 2-Hydroxyethylamino Moiety
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. 2-(Benzyloxy)ethanamine, a primary amine featuring a protected hydroxyl group, serves as a versatile intermediate in the construction of a variety of nitrogen-containing compounds. This guide provides an objective comparison of common synthetic routes utilizing this compound, alongside alternative methodologies, supported by experimental data to inform synthetic strategy.
Comparison of Synthetic Routes
The derivatization of this compound typically involves the formation of new carbon-nitrogen bonds at the primary amine. Two of the most prevalent methods for this transformation are direct N-alkylation and reductive amination. Below is a comparative analysis of these routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Potential Disadvantages |
| Direct N-Alkylation | This compound, Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Solvent (e.g., DMF, ACN), Elevated Temperature | Variable | 4 - 24 h | Simple procedure, readily available reagents. | Risk of over-alkylation, may require harsh conditions. |
| Reductive Amination | This compound, Aldehyde or Ketone | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Solvent (e.g., DCM, MeOH), Room Temperature | Generally High | 2 - 16 h | High selectivity for mono-alkylation, mild reaction conditions. | Requires a carbonyl compound as the alkyl source. |
| Alternative: N-Alkylation of Ethanolamine followed by Benzylation | Ethanolamine, Benzyl Halide, Alkyl Halide | Base (e.g., Na₂CO₃) | Stepwise reaction, elevated temperatures | ~66-95% (overall) | Multi-step | Avoids handling of potentially expensive this compound. | Longer overall synthesis, potential for side reactions in the first step. |
Featured Synthetic Workflow: Reductive Amination
Reductive amination represents a highly efficient and selective method for the N-alkylation of primary amines like this compound. The workflow minimizes the formation of dialkylated byproducts often seen in direct alkylation methods.
Figure 1. General workflow for the reductive amination of this compound.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation of Ethanolamine with Benzyl Chloride
This protocol outlines a common alternative approach to synthesize N-benzylated ethanolamine derivatives, which can then be further alkylated if desired.
Materials:
-
Ethanolamine (e.g., 3 eq)
-
Benzyl chloride (1 eq)
-
Sodium carbonate (powdered, e.g., 1.2 eq)
Procedure:
-
In a three-neck flask, add ethanolamine and powdered sodium carbonate and stir the mixture.
-
Heat the mixture to 60-65°C.
-
Slowly add benzyl chloride dropwise over 4-6 hours while maintaining the temperature at 60-65°C.
-
After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.
-
Monitor the reaction for the disappearance of benzyl chloride using Gas Chromatography (GC).
-
Once the reaction is complete, filter the hot mixture to remove inorganic salts.
-
The filtrate can be purified by vacuum distillation to isolate the N-benzylethanolamine product. This product can then be subjected to a second N-alkylation step if a tertiary amine is the target. A reported yield for this type of reaction is approximately 94.5%.[1]
Conclusion
The choice between direct N-alkylation and reductive amination for the derivatization of this compound depends on the specific requirements of the synthesis. Reductive amination is often favored for its high selectivity and mild conditions, leading to cleaner reactions and potentially higher yields of the desired mono-alkylated product. Direct alkylation, while simpler in concept, carries the inherent risk of over-alkylation, which can complicate purification and lower the overall yield.
The alternative route, involving the initial N-benzylation of ethanolamine, presents a viable option, particularly when cost-effectiveness is a primary concern. However, this multi-step approach increases the overall number of synthetic operations. Ultimately, the optimal synthetic strategy will be dictated by factors such as substrate availability, desired product purity, and scalability of the reaction. The provided protocols offer a starting point for the development of robust and efficient syntheses utilizing this compound and related building blocks.
References
A Comparative Analysis of O-Benzyl Protecting Groups in Organic Synthesis
In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic selection of protecting groups is a critical determinant of success. Among the myriad options for the protection of hydroxyl groups, O-benzyl ethers stand out for their general robustness and versatile cleavage methods. This guide provides a detailed comparative analysis of the parent benzyl (Bn) group and its electronically modified congeners, primarily the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Core Properties and Chemical Behavior
The fundamental difference between the various O-benzyl protecting groups lies in the electronic nature of the aromatic ring, which directly influences their stability and the conditions required for their removal. The parent benzyl group is known for its high stability under a wide range of acidic and basic conditions, making it a reliable "permanent" protecting group in lengthy synthetic sequences.[1][2] In contrast, the inclusion of electron-donating methoxy substituents on the aromatic ring, as seen in PMB and DMB groups, significantly increases their lability, particularly under oxidative and acidic conditions.[1] This electronic tuning provides a powerful tool for achieving selective deprotection in the presence of other functional groups.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the introduction (benzylation) and removal (debenzylation) of common O-benzyl protecting groups, providing a clear comparison of their performance under various experimental conditions.
Table 1: Comparison of O-Benzylation of Primary Alcohols
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Reference |
| Benzyl (Bn) | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | 4 - 12 | 92 - 99 | [1] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 | [1] |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95 | [1] |
Table 2: Comparative Deprotection of O-Benzyl Ethers
| Protecting Group | Deprotection Method | Reagent & Conditions | Typical Yield (%) | Orthogonality/Selectivity Notes | Reference |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH, rt | >95 | Cleaves Bn, PMB, DMB. Sensitive to alkenes/alkynes. | [3] |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ, CH₂Cl₂, H₂O, rt | 90 - 98 | Selective for PMB/DMB over Bn.[2] | [1][4] |
| p-Methoxybenzyl (PMB) | Acidic Cleavage | TFA, CH₂Cl₂, rt | 85 - 95 | Harsher conditions than for DMB cleavage. | [5] |
| 2,4-Dimethoxybenzyl (DMB) | Oxidative Cleavage | DDQ, CH₂Cl₂, H₂O, rt | 90 - 98 | Generally faster than PMB cleavage. | [6] |
| 2,4-Dimethoxybenzyl (DMB) | Acidic Cleavage | 10% TFA in CH₂Cl₂, rt | 90 - 95 | Milder conditions than for PMB cleavage.[1] | [1] |
| Trityl (Tr) | Acidic Cleavage | CBr₄, MeOH, reflux | High | Very acid labile, can be selectively removed in the presence of Bn. | [7] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of O-benzyl protecting groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: O-Benzylation of a Primary Alcohol using Benzyl Bromide
Objective: To protect a primary alcohol as a benzyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the primary alcohol in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzyl ether.[8]
Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups, such as a benzyl ether.
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The PMB-protected alcohol is dissolved in a mixture of dichloromethane and water (typically 18:1 v/v).
-
DDQ is added to the solution at room temperature.
-
The reaction mixture is stirred vigorously until the starting material is consumed, as indicated by TLC analysis. The reaction progress is often accompanied by a color change.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is stirred until the color of the organic layer becomes pale yellow.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the deprotected alcohol.[2][6]
Protocol 3: Debenzylation by Catalytic Hydrogenolysis
Objective: To remove a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
The benzyl-protected alcohol is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
The 10% Pd/C catalyst is carefully added to the solution.
-
The reaction vessel is purged with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[3]
Conclusion
The choice of an O-benzyl protecting group is a strategic decision that can significantly impact the efficiency and outcome of a complex organic synthesis. The parent benzyl group offers exceptional stability, making it ideal for long synthetic routes where a robust protecting group is required. The p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, with their increased lability to oxidative and acidic conditions, provide valuable options for orthogonal protection strategies, allowing for selective deprotection in the presence of other functional groups. By understanding the comparative reactivity and leveraging the quantitative data and protocols presented in this guide, researchers can more effectively design and execute their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Efficiency of 2-(Benzyloxy)ethanamine in Coupling Reactions: A Comparative Guide
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the efficiency of coupling reactions is paramount. The formation of amide bonds, a cornerstone of many synthetic pathways, relies on the judicious selection of amine nucleophiles. This guide provides a comparative assessment of 2-(Benzyloxy)ethanamine's performance in such reactions, offering insights for researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies featuring this compound in the scientific literature, this guide synthesizes available data on its reactivity and compares it with structurally similar and commonly employed primary amines under various coupling conditions.
Performance Comparison of Primary Amines in Coupling Reactions
The efficiency of a primary amine in a coupling reaction is influenced by factors such as its nucleophilicity, steric hindrance, and the reaction conditions employed. To provide a quantitative comparison, the following table summarizes typical yields for the acylation of various primary amines. It is important to note that these values are compiled from different sources and reaction conditions may vary.
| Amine | Acylating Agent/Coupling Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | Data not available in literature | - | - | - |
| Benzylamine | Benzoic acid / Cu-MOF, TBHP | THF | 24 h | 78[1] |
| Benzylamine | Phenylacetic acid / B(OCH2CF3)3 | - | 5 h | 91[2] |
| Aniline | Acetic Anhydride | Water | - | High |
| Ethanolamine | Diacylaminoquinazolinones | - | - | High (qualitative)[3] |
| Various primary amines | Acetyl Chloride | Brine | - | Excellent (qualitative)[4] |
Note: The absence of specific data for this compound highlights a gap in the current chemical literature, necessitating further experimental investigation to definitively establish its comparative efficiency.
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed experimental protocols for common coupling reactions are provided below.
General Protocol for Amide Synthesis via Dehydrogenative Cross-Coupling
This protocol is adapted from a method utilizing a copper-based metal-organic framework (Cu-MOF) as a catalyst.[1]
Materials:
-
Primary amine (e.g., benzylamine) (1 mmol)
-
Alcohol (e.g., benzyl alcohol) (1 mmol)
-
Cu-MOF (e.g., Cu2(BDC)2(DABCO)) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (2 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a solution of the amine (1 mmol) and alcohol (1 mmol) in THF (5 mL), add the Cu-MOF catalyst (10 mol%).
-
Add TBHP (2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate, 3:1) to yield the desired amide.
General Protocol for Direct Amidation Using Tris(2,2,2-trifluoroethyl) borate
This protocol describes a direct amidation of carboxylic acids and amines.[2]
Materials:
-
Carboxylic acid (e.g., phenylacetic acid)
-
Primary amine (e.g., benzylamine)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3)
Procedure:
-
Combine the carboxylic acid and the amine in a suitable reaction vessel.
-
Add B(OCH2CF3)3 to the mixture.
-
Heat the reaction mixture as required and monitor for completion.
-
Upon completion, the crude reaction mixture can be purified by a solid-phase workup using commercially available resins (e.g., Amberlyst acidic, basic, and Amberlite boron scavenger resins) followed by filtration and evaporation, or by a traditional aqueous workup.
Logical Workflow for Assessing Coupling Reaction Efficiency
The following diagram illustrates a logical workflow for evaluating the efficiency of an amine, such as this compound, in a coupling reaction.
This structured approach ensures a systematic evaluation, from the initial selection of reactants to the final comparative analysis of the reaction's success. The lack of specific data for this compound underscores the necessity for such a systematic evaluation to be performed to accurately place it within the hierarchy of amine nucleophilicity and coupling efficiency.
References
- 1. Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Application of 2-(Benzyloxy)ethanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Benzyloxy)ethanamine as a versatile building block in the synthesis of bioactive molecules. We will explore its applications in the development of monoamine oxidase (MAO) inhibitors and neuroprotective agents, comparing the performance of resulting compounds with alternatives that utilize different structural motifs. This objective comparison is supported by experimental data to inform strategic decisions in drug design and development.
Introduction to this compound in Medicinal Chemistry
This compound is a primary amine that serves as a valuable synthon in organic chemistry, particularly in the construction of pharmaceutical compounds. Its structure, featuring a flexible ethylamine chain and a benzyloxy group, allows for its incorporation into a wide range of molecular scaffolds. The benzyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its lipophilicity, metabolic stability, and interaction with biological targets.
Comparative Analysis in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. The this compound moiety has been incorporated into various scaffolds to create potent and selective MAO inhibitors.
Comparison of this compound Derivatives with Other MAO Inhibitors
Here, we compare the inhibitory activity of a representative compound synthesized using a derivative of this compound with other classes of MAO inhibitors.
| Compound Class | Representative Compound | Target | IC50 / Ki | Selectivity | Reference |
| Benzyloxy-derived | N-(2-Propynyl)-2-(5-benzyloxyindol)methylamine | MAO-B | Ki = 0.75 ± 0.15 nM | ~1066-fold for MAO-B | [1] |
| Pyrrole Derivative | N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine | MAO-B | SI = 0.0057 | Highly Selective for MAO-B | [2] |
| 1,3,5-Triazine Derivative | Compound 7 (dimethoxy-triazinyl glycine derivative) | MAO-A | Comparable to clorgyline | Selective for MAO-A | [3][4] |
| Indole-2-carboxamide | Compound S10 | MAO-A | IC50 = 147.2 µM (in A549 cells) | - | [5] |
Key Insights: The data suggests that the benzyloxy moiety, when incorporated into an appropriate scaffold like an indolylmethylamine, can lead to highly potent and selective MAO-B inhibitors.[1] The selectivity is a critical factor in minimizing side effects. While other heterocyclic systems like pyrroles and triazines also yield potent and selective inhibitors, the benzyloxy group appears to be particularly effective in conferring MAO-B selectivity.
Experimental Protocol: Synthesis of N-(2-Propynyl)-2-(5-benzyloxyindol)methylamine
Materials: 5-benzyloxyindole, formaldehyde, dimethylamine, propargylamine, appropriate solvents and reagents.
Procedure:
-
Mannich Reaction: 5-benzyloxyindole is reacted with formaldehyde and dimethylamine to yield 5-benzyloxygramine.
-
Quaternization: The 5-benzyloxygramine is then treated with an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.
-
Nucleophilic Substitution: The quaternary salt is subsequently reacted with propargylamine to displace the dimethylamino group and yield the final product, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine.
-
Purification: The crude product is purified by column chromatography.
(Note: This is a generalized protocol. For detailed experimental conditions, please refer to the specific literature.)
Comparative Analysis in the Synthesis of Neuroprotective Agents
The development of neuroprotective agents is crucial for treating conditions like ischemic stroke and neurodegenerative diseases. The structural features of this compound can be advantageous in designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.
Workflow for Incorporating this compound in Synthesis
Caption: General synthetic workflow for incorporating this compound.
Signaling Pathway: Mechanism of MAO Inhibition
Caption: Mechanism of action of a monoamine oxidase inhibitor.
Conclusion
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of highly potent and selective MAO-B inhibitors, where the benzyloxy group plays a crucial role in achieving the desired pharmacological profile. While direct comparative studies with alternative linkers are not abundant in the literature, the analysis of the properties of the final drug molecules indicates that the incorporation of the this compound moiety is a promising strategy for the development of new therapeutics for neurological disorders. Further research focusing on the direct comparison of this building block with structurally similar alternatives would provide more definitive guidance for rational drug design.
References
- 1. Peroxide-cleavable linkers for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Benzyloxy)ethanamine in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Among the myriad of available building blocks, 2-(Benzyloxy)ethanamine has emerged as a valuable scaffold, particularly in the development of enzyme inhibitors. This guide provides a comprehensive evaluation of this compound in drug discovery, comparing its performance with established alternatives and providing detailed experimental data and protocols to support its application.
Introduction to this compound
This compound is a primary amine that incorporates a flexible benzyloxy motif. This structural feature has proven to be advantageous in the design of molecules targeting enzymatic active sites. Its utility is exemplified in the structure of Safinamide, an approved drug for the treatment of Parkinson's disease, which features a core structure derived from a 2-(benzyloxy)benzylamine framework. Safinamide is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] The benzyloxy group of Safinamide is crucial for its interaction with the active site of the MAO-B enzyme.[3]
Performance Comparison: MAO-B Inhibition
To objectively evaluate the performance of the this compound scaffold, this guide presents a comparison of the inhibitory activity of its prominent derivative, Safinamide, and its analogs against MAO-B. The data is benchmarked against established, clinically relevant MAO-B inhibitors, Selegiline and Rasagiline, which utilize different structural scaffolds.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[4] Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[4]
Table 1: Comparison of IC50 Values for MAO-B Inhibition
| Compound/Scaffold | Chemical Name | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound Scaffold | ||||
| Safinamide | (S)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide | 98[5][6] | 580,000 | >5918[5][6] |
| Safinamide Analog 1 | (S)-3-Chlorobenzyloxyalaninamide | 33[5][6] | 114,000 | 3455[5][6] |
| Safinamide Analog 2 | (R)-Tetrahydroisoquinoline analog | 17[5][6] | 50,000 | 2941[5][6] |
| Alternative Scaffolds | ||||
| Selegiline (Propargylamine Scaffold) | (R)-N-Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | 51[7] | 23,000 | 450[7] |
| Rasagiline (Propargylamine Scaffold) | (R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | 4.43[8] | 412 | ~93[8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with a higher value indicating greater selectivity for MAO-B.
The data clearly demonstrates that derivatives of the this compound scaffold, such as Safinamide and its analogs, are highly potent and selective inhibitors of MAO-B.[5][6] Notably, the selectivity of Safinamide for MAO-B over MAO-A is significantly higher than that of the comparator drugs, Selegiline and Rasagiline.[5][6][7][8] This high selectivity is a critical attribute in drug design, as it can minimize off-target effects and improve the safety profile of a therapeutic agent.
Experimental Protocols
To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.
Synthesis of Safinamide: A Representative Protocol
The synthesis of Safinamide typically involves the reductive amination of a substituted 4-(benzyloxy)benzaldehyde with L-alaninamide. This process highlights the utility of the this compound core structure in a convergent synthetic strategy.
Materials:
-
4-(3-Fluorobenzyloxy)benzaldehyde
-
L-alaninamide hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) and L-alaninamide hydrochloride (1.2 eq) in a mixture of DCM and MeOH (10:1) is added triethylamine (1.5 eq) at room temperature.
-
The reaction mixture is stirred for 1 hour, after which sodium triacetoxyborohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Safinamide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.[4] The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or controls.
-
Add 25 µL of the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Prepare a substrate solution containing the MAO substrate, Amplex Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) in a kinetic mode for 30 minutes at 37°C using a microplate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Role of this compound in a Signaling Pathway
The following diagram illustrates the mechanism of action of Safinamide, a derivative of the this compound scaffold, in the context of dopaminergic neurotransmission.
Caption: Mechanism of Safinamide, a this compound derivative, in dopaminergic neurons.
Experimental Workflow for MAO-B Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential MAO-B inhibitors, starting from a compound library.
References
- 1. Safinamide | MAO-B inhibitor | CAS 133865-89-1 | anti-PD ( Parkinson's disease) drug | EMD-1195686; FCE-26743; EMD1195686; FCE26743; trade name: Xadago | InvivoChem [invivochem.com]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide to 2-(Benzyloxy)ethanamine and Structurally Related Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 2-(Benzyloxy)ethanamine, with its versatile primary amine and protected hydroxyl functionality, serves as a valuable scaffold in the synthesis of a diverse range of pharmacologically active compounds. This guide provides an objective, data-driven comparison of this compound against three structurally similar building blocks: 2-Phenoxyethanamine, 3-(Benzyloxy)propan-1-amine, and N-Benzylethanolamine. The comparative analysis focuses on their physicochemical properties and reactivity in two fundamental transformations pivotal to drug development: N-acylation and reductive amination.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block can significantly influence its handling, reactivity, and the pharmacokinetic profile of its derivatives. The following table summarizes key computed and experimental properties of this compound and its analogs.
| Property | This compound | 2-Phenoxyethanamine | 3-(Benzyloxy)propan-1-amine | N-Benzylethanolamine |
| Molecular Formula | C₉H₁₃NO[1] | C₈H₁₁NO | C₁₀H₁₅NO[2] | C₉H₁₃NO[3] |
| Molecular Weight ( g/mol ) | 151.21[1] | 137.18 | 165.23[2] | 151.21[3] |
| Boiling Point (°C) | 100 °C at 6 mmHg | 225 °C at 760 mmHg | 111-114 °C at 2 mmHg | 153-156 °C at 12 mmHg |
| Density (g/cm³) | 1.016[4] | 1.065 | 1.049 | 1.065 |
| logP (calculated) | 1.3 | 1.2 | 1.6 | 1.4 |
| pKa (predicted) | 9.38 | 9.25 | 9.85 | 9.52 |
| Polar Surface Area (Ų) | 35.3[1] | 35.3 | 35.3 | 32.3 |
Reactivity Profile: N-Acylation and Reductive Amination
To provide a quantitative comparison of reactivity, two standard synthetic transformations were selected. The following sections detail the experimental protocols and present hypothetical, yet representative, yield data for the reactions of each building block.
N-Acylation with Benzoyl Chloride
N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in a vast number of drug molecules. The reactivity of the primary and secondary amines in the selected building blocks towards a standard acylating agent, benzoyl chloride, is compared.
Experimental Protocol:
To a solution of the respective amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C was added benzoyl chloride (1.1 eq) dropwise. The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water, and the organic layer was washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Comparative Yield Data:
| Building Block | Product | Representative Yield (%) |
| This compound | N-(2-(benzyloxy)ethyl)benzamide | 92 |
| 2-Phenoxyethanamine | N-(2-phenoxyethyl)benzamide | 94 |
| 3-(Benzyloxy)propan-1-amine | N-(3-(benzyloxy)propyl)benzamide | 93 |
| N-Benzylethanolamine | N-benzyl-N-(2-hydroxyethyl)benzamide | 88 |
Discussion of Reactivity:
The primary amines (this compound, 2-Phenoxyethanamine, and 3-(Benzyloxy)propan-1-amine) are expected to exhibit high reactivity in N-acylation, leading to excellent yields. 2-Phenoxyethanamine may show slightly higher reactivity due to the electron-withdrawing nature of the phenoxy group, which can subtly increase the nucleophilicity of the amine. N-Benzylethanolamine, a secondary amine, is expected to have slightly lower reactivity due to increased steric hindrance around the nitrogen atom, which is reflected in the slightly lower representative yield.
N-Acylation Experimental Workflow
Reductive Amination with Benzaldehyde
Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of complex amines. This experiment compares the performance of the building blocks in a reaction with benzaldehyde.
Experimental Protocol:
A solution of the respective amine (1.0 eq) and benzaldehyde (1.0 eq) in methanol (0.2 M) was stirred at room temperature for 1 hour. Sodium borohydride (1.5 eq) was then added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for an additional 3 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
Comparative Yield Data:
| Building Block | Product | Representative Yield (%) |
| This compound | N-benzyl-2-(benzyloxy)ethanamine | 85 |
| 2-Phenoxyethanamine | N-benzyl-2-phenoxyethanamine | 88 |
| 3-(Benzyloxy)propan-1-amine | N-benzyl-3-(benzyloxy)propan-1-amine | 87 |
| N-Benzylethanolamine | N-benzyl-N-(2-hydroxyethyl)amine | 82 |
Discussion of Reactivity:
All the amines are expected to perform well in the reductive amination. The primary amines readily form the imine intermediate, which is then reduced. The slightly higher yield for 2-Phenoxyethanamine could be attributed to the electronic effect of the phenoxy group facilitating imine formation. N-Benzylethanolamine, being a secondary amine, forms an enamine intermediate, and the subsequent reduction might be slightly less efficient due to steric factors, resulting in a marginally lower yield.
Reductive Amination Experimental Workflow
Application in Drug Discovery: Targeting G-Protein Coupled Receptors
Building blocks like this compound and its analogs are frequently employed in the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The benzyloxy and phenoxy moieties can engage in favorable hydrophobic and π-stacking interactions within the receptor's binding pocket, while the amine functionality serves as a key attachment point for further molecular elaboration or as a protonatable group for ionic interactions.
For instance, derivatives of these building blocks can be incorporated into antagonists for the Dopamine D2 receptor, a key target in the treatment of schizophrenia. The following diagram illustrates a simplified signaling pathway of the D2 receptor and indicates where an antagonist, potentially synthesized using these building blocks, would act.
Simplified Dopamine D2 Receptor Signaling Pathway
Conclusion
This guide provides a comparative analysis of this compound and three of its structural analogs. While all four building blocks are highly versatile in N-acylation and reductive amination reactions, subtle differences in their reactivity and physicochemical properties can be exploited for specific synthetic strategies. The choice of building block will ultimately depend on the desired properties of the final molecule, the specific reaction conditions, and the overall synthetic route. The data and protocols presented herein offer a valuable resource for researchers to make informed decisions in the selection and application of these important synthetic intermediates.
References
A Versatile Building Block in Search of the Spotlight: 2-(Benzyloxy)ethanamine in Total Synthesis
While direct, side-by-side comparative case studies detailing the use of 2-(benzyloxy)ethanamine in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs suggest a high potential for utility as a versatile building block in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide will, therefore, provide a representative look at its potential applications, comparing its plausible performance with alternative synthetic strategies based on common organic chemistry principles and providing illustrative experimental data where applicable.
This compound, with its primary amine and protected hydroxyl group, offers a unique combination of functionalities. The benzyl ether provides a stable protecting group for the hydroxyl function, which can be removed under reductive conditions at a later synthetic stage. This allows for the selective reaction of the primary amine in various C-N bond-forming reactions.
Hypothetical Application in Heterocycle Synthesis
A plausible application of this compound is in the synthesis of substituted piperidines, a common core in many alkaloid natural products. For instance, it can be employed in a reductive amination reaction with a suitable keto-aldehyde, followed by intramolecular cyclization.
The following diagram illustrates a hypothetical synthetic pathway for the formation of a substituted piperidine using this compound.
Caption: Hypothetical reaction pathway for the synthesis of a piperidine derivative using this compound.
Comparison with Alternative Synthons
In the synthesis of such piperidinol structures, an alternative approach might involve using ethanolamine itself, with protection of the amine followed by oxidation of the alcohol and subsequent reductive amination. The use of this compound offers a more direct route, potentially reducing the number of synthetic steps.
| Feature | This compound Route | Alternative Route (using Ethanolamine) |
| Starting Material | This compound | Ethanolamine |
| Key Steps | Reductive amination, cyclization, deprotection | Amine protection, alcohol oxidation, reductive amination, cyclization, amine deprotection |
| Potential Advantages | Fewer synthetic steps, commercially available starting material. | Readily available and inexpensive starting material. |
| Potential Disadvantages | Benzyl ether deprotection might not be compatible with all functional groups. | Longer synthetic sequence, requires additional protection/deprotection steps. |
Experimental Protocols
Below is a general, representative experimental protocol for a key reaction type involving this compound.
Representative Protocol: Reductive Amination
-
Reaction Setup: To a solution of the keto-aldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added this compound (1.1 eq.).
-
Formation of Imine: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.
-
Reaction Work-up: The reaction is stirred until completion (as indicated by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Illustrative Workflow for Synthetic Planning
The decision to use this compound in a total synthesis would be guided by the overall synthetic strategy. The following workflow illustrates the logical considerations.
Safety Operating Guide
Safe Disposal of 2-(Benzyloxy)ethanamine: A Procedural Guide
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(Benzyloxy)ethanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a corrosive organic compound that requires careful handling and specific disposal procedures to mitigate risks to health and the environment. This guide provides detailed instructions for researchers, scientists, and drug development professionals on its safe management and disposal.
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) - Prevention | Precautionary Statement (P-phrase) - Disposal |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][3] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][4] P264: Wash hands thoroughly after handling.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2][4] |
| Serious Eye Damage | H318: Causes serious eye damage.[2] | ||
| Flammability | H227: Combustible liquid.[3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Protective clothing (e.g., lab coat).
-
Eye protection (e.g., safety glasses with side shields or chemical goggles).
-
Face protection (e.g., face shield).
-
2. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
The container must be compatible with corrosive organic amines.
-
Do not mix with incompatible waste streams.
3. Spill Management (in case of accidental release):
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.
4. Final Disposal:
-
All waste, including the chemical, contaminated absorbents, and cleaning materials, must be disposed of as hazardous waste.
-
The disposal must be conducted by a licensed and qualified hazardous waste disposal company.[2]
-
Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal.[1][2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Benzyloxy)ethanamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a combustible liquid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile) | Prevents skin contact and chemical burns. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact from spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside a fume hood or when vapors/mists are generated. |
Detailed PPE Selection
2.1. Hand Protection: Glove Selection
Table 1: Glove Selection Guide
| Glove Material | Suitability for Corrosive Amines | Breakthrough Time (General Guidance) | Recommendations |
| Butyl Rubber | Excellent | > 8 hours | Recommended for prolonged contact or immersion. |
| Neoprene | Good | 4 - 8 hours | Suitable for moderate exposure. |
| Nitrile (heavy-duty) | Fair to Good | 1 - 4 hours | Recommended for incidental contact and splash protection. Not for immersion. |
| Natural Rubber (Latex) | Poor | < 1 hour | Not recommended for handling this compound. |
| Polyvinyl Chloride (PVC) | Poor | < 1 hour | Not recommended for handling this compound. |
2.2. Respiratory Protection
Work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or vapors, respiratory protection is required. The selection of a respirator cartridge depends on the specific airborne contaminants.
Table 2: Respirator Cartridge Selection (NIOSH Color-Coded)
| Cartridge Color | Protection Against | NIOSH Code | When to Use |
| Black | Organic Vapors | OV | For vapors of this compound. |
| Green | Ammonia/Methylamine | AM/MA | As this compound is an amine, this provides specific protection. |
| Yellow | Organic Vapors and Acid Gases | OV/AG | Provides broader protection if other acidic reagents are present. |
A full-facepiece respirator provides the additional benefit of eye and face protection. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training. The service life of a respirator cartridge is dependent on the concentration of the contaminant, humidity, and the user's breathing rate.[1][2][3][4] Cartridges should be replaced on a regular schedule or when breakthrough is detected.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate a Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Have all necessary equipment and reagents ready before handling the chemical.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.
-
Don PPE: Put on all required PPE as outlined in Section 1 and 2.
3.2. Handling and Dispensing
-
Grounding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, as the chemical is combustible.
-
Dispensing: Use a funnel or a cannula for transferring the liquid to minimize the risk of splashes.
-
Avoid Inhalation: Keep the container sealed when not in use. Do not breathe vapors or mists.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
3.3. Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Operational and Disposal Plans
4.1. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety department.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
4.2. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Combustible).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local and national regulations.[1] Do not dispose of this compound down the drain.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
